molecular formula C9H7BrO4 B2584038 2-Bromo-4-(methoxycarbonyl)benzoic acid CAS No. 911799-84-3

2-Bromo-4-(methoxycarbonyl)benzoic acid

Cat. No.: B2584038
CAS No.: 911799-84-3
M. Wt: 259.055
InChI Key: NVIVSQBLUICPCL-UHFFFAOYSA-N
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Description

2-Bromo-4-(methoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C9H7BrO4 and its molecular weight is 259.055. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(methoxycarbonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(methoxycarbonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIVSQBLUICPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911799-84-3
Record name 2-Bromo-4-(methoxycarbonyl)benzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Acidity and pKa of 2-Bromo-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value is critical, influencing solubility, absorption, distribution, metabolism, and excretion (ADME), as well as formulation strategies. This guide provides an in-depth analysis of the acidity of 2-Bromo-4-(methoxycarbonyl)benzoic acid, a substituted benzoic acid derivative of interest in organic synthesis and medicinal chemistry. We will explore the theoretical underpinnings of its acidity, drawing upon principles of physical organic chemistry, and detail rigorous, field-proven experimental protocols for its empirical pKa determination.

Introduction: The Significance of pKa in a Molecular Context

2-Bromo-4-(methoxycarbonyl)benzoic acid is a bifunctional organic molecule featuring a carboxylic acid moiety, a bromine atom, and a methyl ester group arrayed on a benzene ring. The interplay of these functional groups profoundly influences the molecule's electronic properties and, consequently, the acidity of the carboxylic proton. In drug discovery and development, a molecule's pKa is not merely an academic value; it is a key determinant of its pharmacokinetic and pharmacodynamic behavior.[1][2] Understanding and accurately determining the pKa of compounds like 2-Bromo-4-(methoxycarbonyl)benzoic acid is therefore an essential step in rational drug design and chemical process development.

This document serves as a senior-level scientific guide, bridging theoretical prediction with practical, validated experimental workflows for the precise characterization of this compound's acidity.

Theoretical Framework: Predicting Acidity from Molecular Structure

The acidity of a substituted benzoic acid is best understood by comparing it to the parent compound, benzoic acid, which has a pKa of approximately 4.2 in water at 25°C.[3][4] The substituents on the aromatic ring can either increase or decrease this acidity through a combination of inductive and resonance effects.

Analysis of Substituent Effects

The acidity of 2-Bromo-4-(methoxycarbonyl)benzoic acid is modulated by two key substituents acting on the carboxylic acid group:

  • 2-Bromo Substituent (Ortho Position):

    • Inductive Effect (-I): Bromine is a highly electronegative atom. It exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the carboxylate group through the sigma bonds. This delocalization stabilizes the resulting conjugate base (carboxylate anion), making the parent acid more willing to donate its proton, thus increasing acidity (lowering the pKa).[5]

    • Ortho Effect: All ortho-substituted benzoic acids, regardless of the substituent's nature, are generally stronger acids than benzoic acid itself.[3] This "ortho effect" is a combination of steric and electronic factors. The steric bulk of the ortho-bromine atom forces the carboxylic acid group to twist out of the plane of the benzene ring. This reduces resonance between the carboxyl group and the ring in the undissociated acid, making it less stable and therefore more acidic.

  • 4-Methoxycarbonyl Substituent (Para Position):

    • Inductive Effect (-I): The ester group contains an electronegative oxygen atom and a carbonyl carbon, contributing an overall electron-withdrawing inductive effect.

    • Resonance Effect (-R): More significantly, the methoxycarbonyl group is a strong resonance-withdrawing group. It can delocalize the negative charge of the carboxylate anion across the entire conjugated system, as depicted below. This substantial stabilization of the conjugate base strongly favors dissociation and leads to a significant increase in acidity. Electron-withdrawing groups in the para position are known to increase the acidity of benzoic acids.[4][6]

Quantitative Estimation via the Hammett Equation

The Hammett equation provides a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzoic acid derivatives.[7][8] The equation is given by:

log(K/K₀) = σρ

where:

  • K is the acid dissociation constant of the substituted benzoic acid.

  • K₀ is the acid dissociation constant of benzoic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group.[9]

  • ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[8]

While the Hammett equation is not directly applicable to ortho-substituents due to steric interference, we can appreciate the magnitude of the para-methoxycarbonyl group's effect. The known σ_para value for -COOCH₃ is +0.45, indicating a strong acid-strengthening character.

Conclusion of Theoretical Analysis: Based on the combined, potent electron-withdrawing inductive and resonance effects of both the ortho-bromo and para-methoxycarbonyl groups, it is predicted that 2-Bromo-4-(methoxycarbonyl)benzoic acid is a significantly stronger acid than benzoic acid, with an expected pKa value substantially lower than 4.2.

Experimental pKa Determination: Validated Protocols

Theoretical predictions require empirical validation. The following are robust, industry-standard protocols for the precise determination of pKa values.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11] The principle involves monitoring the pH of a solution of the weak acid as it is neutralized by a strong base. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[12]

  • Apparatus Setup:

    • A calibrated, high-precision pH meter with a combination glass electrode.

    • A Class A 10 mL or 25 mL burette.

    • A temperature-controlled magnetic stirrer and stir bar.

    • A titration vessel.

  • Reagent Preparation:

    • Analyte Solution: Accurately weigh approximately 26 mg of 2-Bromo-4-(methoxycarbonyl)benzoic acid (MW: 259.06 g/mol ) and dissolve it in 100 mL of CO₂-free deionized water to prepare a ~1 mM solution. If solubility is limited, a co-solvent like methanol may be used, but the pKa will be an "apparent pKa" specific to that solvent mixture.[11]

    • Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH). It is critical that this solution be carbonate-free to avoid buffering artifacts.

    • Ionic Strength Adjustor: Prepare a 1.5 M potassium chloride (KCl) solution.

  • pH Meter Calibration: Calibrate the pH meter immediately before use with at least three standard, certified buffer solutions that bracket the expected pKa (e.g., pH 2.00, 4.01, and 7.00).[12]

  • Titration Procedure:

    • Pipette 50.0 mL of the analyte solution into the titration vessel.

    • Add 5.0 mL of the 1.5 M KCl solution to maintain a constant ionic strength of approximately 0.15 M.[1][12]

    • Immerse the pH electrode and a temperature probe into the solution.

    • Purge the solution and the headspace with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved CO₂.[1]

    • Allow the pH reading to stabilize and record the initial value.

    • Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added. Decrease the increment size near the equivalence point.

    • Continue the titration until the pH has risen at least 1-2 pH units past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (V_eq), which is the inflection point of the sigmoid curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration data.

    • Calculate the half-equivalence point volume (V_eq / 2).

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[12]

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a UV-active chromophore near the ionization site, leading to different absorption spectra for the protonated and deprotonated species.[11] It is highly sensitive and requires a smaller amount of sample than potentiometry.[2][11]

  • Apparatus Setup:

    • A calibrated dual-beam UV-Vis spectrophotometer.

    • A calibrated pH meter.

    • Matched quartz cuvettes.

  • Preliminary Spectral Scan:

    • Prepare two stock solutions of the analyte (~0.1 mM): one in a strong acid (e.g., 0.1 M HCl, pH 1) to ensure it is fully protonated (HA form), and one in a strong base (e.g., 0.1 M NaOH, pH 13) to ensure it is fully deprotonated (A⁻ form).

    • Scan the UV-Vis spectrum of both solutions (e.g., from 200-400 nm) to identify the wavelength(s) of maximum absorbance difference (λ_max).

  • Preparation of Buffered Solutions:

    • Prepare a series of at least 10-12 buffer solutions with precisely known pH values that span the estimated pKa by ± 2 pH units.

    • Prepare a set of sample solutions by adding a constant, small aliquot of a concentrated stock solution of the analyte to each buffer solution. Ensure the final analyte concentration is identical in all samples.

  • Measurement Procedure:

    • Measure the absorbance of each buffered sample solution at the predetermined λ_max. Use the corresponding buffer solution as the blank reference.

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa of the compound.[10]

    • Alternatively, the pKa can be calculated for each point using the following equation: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form. The average of the calculated pKa values provides the final result.

Data Summary and Visualization

The following table summarizes the theoretical predictions and provides a placeholder for experimentally determined values for 2-Bromo-4-(methoxycarbonyl)benzoic acid, with benzoic acid included for reference.

CompoundpKa (Benzoic Acid)Predicted pKa (Substituted)Experimental pKa (Potentiometry)Experimental pKa (Spectrophotometry)
Benzoic Acid~4.2N/AN/AN/A
2-Bromo-4-(methoxycarbonyl)benzoic acidN/A<< 4.2To be determinedTo be determined
Workflow Visualization

The following diagram illustrates the integrated workflow for the comprehensive analysis of the acidity of 2-Bromo-4-(methoxycarbonyl)benzoic acid.

pKa_Workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Validation cluster_potentiometry Potentiometric Titration cluster_spectrophotometry UV-Vis Spectrophotometry T1 Identify Molecular Structure (2-Bromo-4-(methoxycarbonyl)benzoic acid) T2 Analyze Substituent Effects - Ortho-Bromo (-I, Steric) - Para-COOCH3 (-I, -R) T1->T2 T3 Formulate Acidity Hypothesis (Expected to be a strong acid) T2->T3 E_start Prepare & Standardize Reagents and Solutions T3->E_start Guide Experiment P1 Calibrate pH Meter E_start->P1 S1 Identify Analytical λ E_start->S1 P2 Titrate with NaOH P1->P2 P3 Plot pH vs. Volume P2->P3 P4 Determine pKa at Half-Equivalence Point P3->P4 Final Final Report - Synthesized pKa Value - Comparison of Methods P4->Final S2 Measure Absorbance in pH Buffers S1->S2 S3 Plot Absorbance vs. pH S2->S3 S4 Determine pKa from Sigmoid Inflection Point S3->S4 S4->Final

Caption: Integrated workflow for pKa determination.

Conclusion

The molecular architecture of 2-Bromo-4-(methoxycarbonyl)benzoic acid, featuring two distinct and potent electron-withdrawing substituents, strongly indicates that it is a significantly more potent acid than its parent compound, benzoic acid. The ortho-bromo group contributes through a strong inductive effect and the classic ortho effect, while the para-methoxycarbonyl group provides stabilization to the conjugate base through both induction and resonance. This theoretical assessment must be complemented by rigorous experimental determination using validated methods such as potentiometric or spectrophotometric titration. An accurate pKa value is indispensable for predicting the compound's behavior in biological systems and for guiding its application in pharmaceutical and chemical research.

References

  • Hammett, L. P. (1937). The Hammett Equation. Wikipedia. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • University of British Columbia. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Chemistry 331: Laboratory Manual. [Link]

  • Le-Thuy, T., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. [Link]

  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. HCPG College. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Oxford Reference. (n.d.). Hammett equation. Oxford Reference. [Link]

  • Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]

  • The Organic Chemistry Tutor. (2020). Acidity of substituted benzoic acids example. YouTube. [Link]

  • Yildiz, E., & Demircan, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Mettler Toledo. [Link]

  • Al-aqar, F. H., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

Sources

Section 1: Executive Hazard Profile for 2-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-4-(methoxycarbonyl)benzoic acid (CAS No. 911799-84-3) is a substituted aromatic carboxylic acid commonly utilized as a building block in synthetic chemistry.[1] While essential for the synthesis of more complex molecules, its chemical nature necessitates a comprehensive understanding of its potential hazards to ensure safe laboratory operations. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a practical, in-depth framework for risk assessment and mitigation tailored to a research and development environment.

The primary risks associated with this compound are related to its irritant properties and potential harm upon ingestion. It is not classified as severely corrosive, but its effects warrant stringent adherence to safety protocols.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized approach to hazard communication. The classification for 2-Bromo-4-(methoxycarbonyl)benzoic acid is summarized below, indicating that it is a moderate hazard requiring careful handling.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralNot specifiedH302: Harmful if swallowedWarning GHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning GHS07
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarning GHS07
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning GHS07

Data sourced from Fluorochem Safety Data Sheet.[2]

Visualization: GHS Hazard Overview

The following diagram provides a rapid visual summary of the key hazards associated with 2-Bromo-4-(methoxycarbonyl)benzoic acid.

GHS_Hazard_Profile cluster_main 2-Bromo-4-(methoxycarbonyl)benzoic acid (CAS: 911799-84-3) cluster_hazards GHS Hazard Statements Compound { 2-Bromo-4-(methoxycarbonyl)benzoic acid | CAS: 911799-84-3} H302 H302: Harmful if swallowed Compound->H302 H315 H315: Causes skin irritation Compound->H315 H319 H319: Causes serious eye irritation Compound->H319 H335 H335: May cause respiratory irritation Compound->H335 Emergency_Response Start Exposure Event Occurs IdentifyRoute Identify Exposure Route Start->IdentifyRoute Skin Skin Contact (H315) IdentifyRoute->Skin Skin Eyes Eye Contact (H319) IdentifyRoute->Eyes Eyes Inhalation Inhalation (H335) IdentifyRoute->Inhalation Inhalation Ingestion Ingestion (H302) IdentifyRoute->Ingestion Ingestion ActionSkin Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Skin->ActionSkin ActionEyes Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Eyes->ActionEyes ActionInhalation Move person to fresh air. Keep comfortable for breathing. Inhalation->ActionInhalation ActionIngestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor. Ingestion->ActionIngestion MedicalAttention Seek Medical Attention if Irritation Persists or Symptoms Develop ActionSkin->MedicalAttention ActionEyes->MedicalAttention ActionInhalation->MedicalAttention ActionIngestion->MedicalAttention Immediately

Caption: Decision workflow for emergency first aid response.

Spill Management

For a solid spill, the objective is to clean the material without creating dust.

  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne. [3]4. Collect: Carefully sweep or scoop the mixture into a suitable, labeled container for hazardous waste disposal. [3]5. Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste container according to institutional and local regulations.

Section 6: Physicochemical Data for the Researcher

PropertyValueSource
CAS Number 911799-84-3Advanced ChemBlocks [4]
Molecular Formula C₉H₇BrO₄Advanced ChemBlocks [4]
Molecular Weight 259.06 g/mol Advanced ChemBlocks [4]
Purity ≥95% - 97%Advanced ChemBlocks, Fluorochem [2][4]
Physical Form SolidAK Scientific, Inc. [5]
Storage Temperature Ambient / Room TemperatureFluorochem [2]

References

  • Tokyo Chemical Industry Co., Ltd. (2025, January 23). Safety Data Sheet: 4-(Bromomethyl)benzoic Acid.
  • Chemsrc. (2025, August 25). Safety Data Sheet for 2-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14484713, 2-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

  • Strem Chemicals, Inc. (n.d.). Safety Data Sheet.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). Product Information for 2-bromo-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

Sources

Difference between 2-Bromo-4-(methoxycarbonyl)benzoic acid and 2-bromoterephthalic acid

Author: BenchChem Technical Support Team. Date: February 2026

2-Bromo-4-(methoxycarbonyl)benzoic Acid vs. 2-Bromoterephthalic Acid

Executive Summary

This technical guide delineates the structural, physiochemical, and synthetic divergences between 2-bromoterephthalic acid (2-Br-BDC) and its mono-ester derivative, 2-bromo-4-(methoxycarbonyl)benzoic acid . While the former serves as a critical dicarboxylic linker in Metal-Organic Frameworks (MOFs) such as UiO-66 and MIL-101, the latter acts as a regioselective building block for pharmaceutical intermediates and "capping" ligands.

The core distinction lies in symmetry breaking : the bromine atom at position 2 induces significant steric hindrance, rendering the C1-carboxyl group kinetically distinct from the C4-carboxyl group. This guide explores how to exploit this "Ortho-Effect" for precise synthetic control.

Part 1: Structural & Physicochemical Profiling

The fundamental difference is the conversion of one carboxylic acid moiety into a methyl ester. This change drastically alters solubility, pKa, and reactivity profiles.

Table 1: Comparative Physicochemical Data

Feature2-Bromoterephthalic Acid2-Bromo-4-(methoxycarbonyl)benzoic Acid
CAS Number 586-35-6911799-84-3
Molecular Formula


Molecular Weight 245.03 g/mol 259.05 g/mol
Functionality Heterotopic Di-acid (Linker)Mono-acid / Mono-ester (Terminator)
Acidity (pKa) pKa₁ ≈ 2.5 (C1), pKa₂ ≈ 3.8 (C4)pKa ≈ 2.8 (C1-COOH remains)
Solubility Polar solvents (DMSO, DMF, MeOH)Soluble in DCM, EtOAc, THF
Topological Role Bridging Ligand (Connects 2 metal nodes)Monotopic Ligand (Caps 1 metal node)

Note on Acidity: The bromine atom is electron-withdrawing (-I effect), increasing the acidity of the ortho-carboxyl group (C1) compared to unsubstituted terephthalic acid. In the mono-ester, the remaining free acid is the hindered C1-COOH, maintaining high acidity but low nucleophilicity due to sterics.

Part 2: The Steric-Electronic Nexus (Mechanism)

Understanding the regiochemistry is critical for synthesis. The bromine atom at position 2 creates a steric wall around the C1 carboxyl group.

  • Kinetic Control (Esterification): When 2-bromoterephthalic acid reacts with methanol (acid catalysis), the C4-carboxyl group acts as the "fast" reacting center because it is unhindered. The C1-carboxyl group is "slow."

    • Result: Short reaction times yield the 2-bromo-4-(methoxycarbonyl)benzoic acid (Target).

  • Thermodynamic Control / Hydrolysis: If one starts with the dimethyl ester and performs saponification (base hydrolysis), the unhindered C4-ester hydrolyzes first.

    • Result: This yields the inverse isomer: 3-bromo-4-(methoxycarbonyl)benzoic acid (C4=Acid, C1=Ester).

Diagram 1: Regioselective Synthetic Pathways

Regioselectivity DiAcid 2-Bromoterephthalic Acid (Di-Acid) Target TARGET MOLECULE 2-Bromo-4-(methoxycarbonyl)benzoic acid (C1=COOH, C4=COOMe) DiAcid->Target Controlled Esterification (MeOH, H+, Kinetic Control) C4 Reacts First DiEster Dimethyl 2-bromoterephthalate (Di-Ester) DiAcid->DiEster Exhaustive Esterification (MeOH, H+, Reflux, Excess) Inverse INVERSE ISOMER 3-Bromo-4-(methoxycarbonyl)benzoic acid (C1=COOMe, C4=COOH) DiEster->Inverse Controlled Hydrolysis (LiOH, THF/H2O) C4 Hydrolyzes First Sterics STERIC FACTOR: Br at C2 blocks C1. C4 is accessible. Sterics->DiAcid

Caption: Synthesis logic flow. The target molecule is accessed via kinetic esterification of the di-acid, whereas the inverse isomer is accessed via hydrolysis of the di-ester.

Part 3: Reactivity & Application Logic
1. Metal-Organic Frameworks (MOFs)[1]
  • 2-Bromoterephthalic Acid: Used as a linker to build frameworks like UiO-66-Br. The Br group allows for Post-Synthetic Modification (PSM) via Suzuki or Sonogashira coupling after the MOF is formed.

  • 2-Bromo-4-(methoxycarbonyl)benzoic Acid: Used as a modulator or capper . By adding this mono-ester during MOF synthesis, it competes with the linker for metal coordination sites.

    • Effect: It terminates crystal growth in specific directions, controlling particle size and creating defects (missing linkers) which are catalytically active sites.

2. Pharmaceutical Intermediates

The mono-ester is preferred when "desymmetrizing" the molecule for drug synthesis.

  • Scenario: You need to attach an amine to C1 and a different group to C4.

  • Workflow:

    • Start with 2-Bromo-4-(methoxycarbonyl)benzoic acid .

    • React the free acid (C1) with an amine (Amide coupling). Note: Requires strong activation (e.g., HATU) due to Br sterics.

    • Hydrolyze the C4 ester.

    • React the new C4 acid with a second nucleophile.

Part 4: Experimental Protocols
Protocol A: Selective Synthesis of 2-Bromo-4-(methoxycarbonyl)benzoic Acid

Objective: Preferential esterification of the unhindered C4 carboxyl group.

Reagents:

  • 2-Bromoterephthalic acid (1.0 eq)[2]

  • Methanol (anhydrous, solvent & reactant)

  • Thionyl Chloride (

    
    ) or Acetyl Chloride (Catalytic generator of HCl)
    

Step-by-Step:

  • Dissolution: Suspend 2-bromoterephthalic acid (e.g., 10 mmol) in anhydrous Methanol (50 mL) in a round-bottom flask.

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (1.2 eq). Do not use large excess to avoid di-ester formation.

  • Reaction: Stir at room temperature (25°C) for 12–24 hours. Avoid reflux.

    • Why? Reflux provides enough energy to overcome the steric barrier at C1, leading to the di-ester. Room temperature favors the kinetically accessible C4.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The di-acid stays at baseline; the mono-ester moves to Rf ~0.4; di-ester moves to Rf ~0.8.

  • Work-up: Evaporate methanol. Redissolve residue in EtOAc. Wash with saturated

    
     (aq).
    
    • Critical Separation: The unreacted di-acid will stay in the aqueous phase (as di-anion). The di-ester (if any) stays in organic. The target mono-ester will partition into the aqueous phase as a mono-anion but can be extracted back into organic at pH 4-5.

    • Refined Purification: If strictly necessary, column chromatography is required to separate the mono-ester from traces of di-ester.

Protocol B: Analytical Discrimination (NMR)

How to confirm you have the correct isomer:

  • 1H NMR (DMSO-d6):

    • Target (2-Bromo-4-(methoxycarbonyl)...): The proton at C3 (ortho to Br, meta to Ester) will show a specific doublet. The Methyl ester singlet appears at ~3.85 ppm.

    • Key Diagnostic: Look for the NOE (Nuclear Overhauser Effect) signal.

      • Irradiate the Methyl ester protons.

      • If you see enhancement of the ortho protons (C3/C5), the ester is at C4 (Target).

      • If you see enhancement of the meta proton (C6) or interaction with the Br (none), it suggests the inverse isomer.

References
  • Sigma-Aldrich. 2-Bromoterephthalic acid Product Sheet. CAS 586-35-6.[2][3][4][5]

  • ChemScene. 2-Bromo-4-(methoxycarbonyl)benzoic acid Properties. CAS 911799-84-3.[6][7][8]

  • Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. (Demonstrates the use of brominated linkers for post-synthetic modification).

  • Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications. (Discusses steric effects in MOF linkers).

Sources

The Pharmacological Potential of 2-Bromo-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Bioactivity, and Therapeutic Applications

Executive Summary

2-Bromo-benzoic acid (2-BBA) serves as a critical halogenated scaffold in medicinal chemistry. While the parent compound functions primarily as a synthetic intermediate, its derivatives—specifically hydrazides, Schiff bases, and transition metal complexes —exhibit potent biological activities ranging from antimicrobial to cytotoxic effects. This guide analyzes the structural versatility of the 2-BBA moiety, detailing the synthetic pathways to access high-value derivatives and evaluating their efficacy against specific biological targets.[1]

Chemical Space & Synthetic Pathways

The ortho-bromo substituent in 2-BBA provides a unique steric and electronic environment. It facilitates metal coordination (via the carboxylate) and serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid expansion of chemical space.

1.1 Core Synthetic Strategies

To access biologically active derivatives, two primary synthetic routes are employed:

  • Nucleophilic Acyl Substitution: Converting the carboxylic acid to an ester or hydrazide.

  • Ligand Complexation: Using the carboxylate anion to chelate transition metals (Cu, Zn, Ni), often stabilized by N-donor co-ligands like nicotinamide.

1.2 Visualization: Synthesis Workflow

The following diagram outlines the conversion of the 2-BBA precursor into its two most bioactive classes: Hydrazone Schiff Bases and Metal Chelates.

SynthesisWorkflow BBA 2-Bromo-Benzoic Acid (Starting Material) Ester Ethyl 2-bromobenzoate BBA->Ester EtOH, H2SO4 Reflux MetalComplex Metal Complexes (Cu/Zn Chelates) (Cytotoxic) BBA->MetalComplex M(OAc)2 Nicotinamide Hydrazide 2-Bromobenzohydrazide (Key Intermediate) Ester->Hydrazide NH2NH2·H2O Reflux Schiff Schiff Base Derivatives (Antimicrobial) Hydrazide->Schiff Ar-CHO EtOH, AcOH

Figure 1: Divergent synthetic pathways from 2-bromo-benzoic acid to bioactive scaffolds.

Biological Activity Profiles
2.1 Antimicrobial & Antifungal Activity

Hydrazide and Schiff base derivatives of 2-BBA have demonstrated significant efficacy against Gram-positive bacteria and fungal strains.[2] The presence of the bromine atom at the C-2 position typically alters lipophilicity and membrane penetration compared to chloro- analogs.

Key Findings:

  • Target: Staphylococcus aureus (Gram+), Candida albicans (Fungi).[3]

  • Mechanism: Inhibition of cell wall synthesis and disruption of membrane integrity.

  • Potency: Schiff bases often outperform the parent hydrazide due to the extended conjugation system, which facilitates binding to bacterial enzymes.

Compound ClassTarget OrganismActivity (MIC Range)Notes
2-BBA Hydrazide S. aureus25 - 50 µg/mLModerate activity; acts as a hydrogen bond donor.
Schiff Bases B. subtilis2.5 - 10 µg/mLHigh potency; activity depends on the aldehyde substituent.
Cu(II) Complexes E. coli10 - 25 µg/mLMetal ion enhances membrane penetration via chelation theory.
2.2 Cytotoxic & Anticancer Potential

Transition metal complexes of 2-BBA, particularly with Copper(II) and Zinc(II), act as cytotoxic agents.[4] The 2-bromobenzoate ligand serves as a carrier, transporting the metal ion into the cell where it can interact with DNA or generate Reactive Oxygen Species (ROS).

  • Zinc(II) Complexes: Exhibit cytotoxicity against human lymphocyte cells and specific carcinoma lines. The complexation with ligands like nicotinamide stabilizes the zinc, allowing for cellular uptake before releasing the toxic metal payload.

  • Copper(II) Complexes: Often show superior DNA binding affinity (intercalation) due to the planar nature of the coordination sphere, leading to apoptosis.

2.3 Anti-inflammatory Activity

Amide derivatives of 2-BBA (e.g., N-(2-bromo-phenyl)-2-hydroxy-benzamide) function as protease inhibitors.[5]

  • Mechanism: Inhibition of trypsin-like proteases and suppression of cytokine release (TNF-α).

  • Enhancement: Formation of inclusion complexes with

    
    -cyclodextrin has been shown to improve solubility and bioavailability, thereby enhancing the anti-inflammatory effect in vivo.
    
Structure-Activity Relationship (SAR) Analysis

Understanding the SAR of 2-BBA derivatives is crucial for optimizing lead compounds.

SAR_Map Core 2-Bromo-Benzoic Acid Scaffold Br C-2 Bromine (Ortho) Core->Br COOH Carboxylic Acid / Derivative Core->COOH Ring Benzene Ring Core->Ring Br_Effect Steric Hinderance Lipophilicity Modulation Prevents metabolic attack at C-2 Br->Br_Effect COOH_Effect Metal Chelation Site Hydrazide Formation H-Bond Acceptor/Donor COOH->COOH_Effect Ring_Effect Electronic Tuning (Electron Withdrawing groups enhance antimicrobial activity) Ring->Ring_Effect

Figure 2: Structure-Activity Relationship (SAR) map of the 2-BBA scaffold.

Experimental Protocols
Protocol A: Synthesis of 2-Bromobenzohydrazide

This protocol yields the primary intermediate for Schiff base libraries.

Reagents: Ethyl 2-bromobenzoate (10 mmol), Hydrazine hydrate (99%, 20 mmol), Absolute Ethanol (30 mL).

  • Dissolution: Dissolve 10 mmol of ethyl 2-bromobenzoate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 20 mmol of hydrazine hydrate while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:7).

  • Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice.

  • Filtration: Filter the resulting solid precipitate under vacuum.

  • Purification: Recrystallize from ethanol to obtain pure 2-bromobenzohydrazide (Needle-like crystals).

  • Validation: Verify structure via IR (presence of -NHNH2 peaks at 3200-3300 cm⁻¹) and Melting Point.

Protocol B: Disc Diffusion Assay (Antimicrobial Screening)

Standardized method to validate biological activity.

  • Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Plating: Swab the suspension evenly across a Mueller-Hinton Agar (MHA) plate.

  • Compound Loading: Dissolve the 2-BBA derivative in DMSO (1 mg/mL). Impregnate sterile filter paper discs (6 mm) with 10–20 µL of the solution.

  • Placement: Place discs onto the agar surface. Include a Positive Control (Ciprofloxacin) and Negative Control (DMSO).[6]

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the Zone of Inhibition (ZOI) in millimeters using a vernier caliper. A ZOI > 10mm indicates significant activity.[6]

Mechanism of Action: Metal Complex Cytotoxicity

The following diagram illustrates the proposed mechanism for Copper(II)-2-bromobenzoate complexes inducing apoptosis in cancer cells.

Mechanism Complex Cu(II)-2-Bromobenzoate Complex Uptake Cellular Uptake (Passive Diffusion) Complex->Uptake Intracellular Intracellular Release Uptake->Intracellular Target1 DNA Intercalation (Planar Ligand Insertion) Intracellular->Target1 Target2 ROS Generation (Fenton-like Chemistry) Intracellular->Target2 Outcome Apoptosis / Cell Death Target1->Outcome Replication Block Target2->Outcome Oxidative Stress

Figure 3: Cytotoxic mechanism of Cu(II)-2-bromobenzoate complexes involving DNA damage and oxidative stress.

References
  • Antimicrobial Activity of Hydrazides: Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks.

  • Cytotoxicity of Metal Complexes: Determination of Cytotoxicity of Zinc 2-Bromobenzoate with Nicotinamide Complexes. Caucasian Journal of Science.

  • Synthesis & SAR of Benzoic Acid Derivatives: Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology.

  • Anti-inflammatory Mechanisms: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives.[5] MDPI Molecules.

  • General Chemical Data: 2-Bromobenzoic acid: PubChem Compound Summary. National Library of Medicine.

Sources

Methodological & Application

Application Notes and Protocols: Regioselective Functionalization of 2-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-(methoxycarbonyl)benzoic acid is a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Its trifunctional nature, featuring a carboxylic acid, a methyl ester, and a bromine atom on an aromatic ring, presents a unique challenge and opportunity for regioselective functionalization. The electronic properties of the substituents—the electron-withdrawing carboxylic acid and ester groups, and the deactivating but ortho-, para-directing bromine atom—govern the reactivity and selectivity of synthetic transformations. This guide provides an in-depth exploration of common and effective regioselective functionalization strategies for this versatile substrate, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each section is designed to provide not only a detailed protocol but also the underlying mechanistic principles that dictate the reaction's outcome.

Understanding the Substrate: Electronic and Steric Factors

The regioselectivity of reactions involving 2-Bromo-4-(methoxycarbonyl)benzoic acid is primarily dictated by the interplay of electronic effects and steric hindrance. The methoxycarbonyl and carboxylic acid groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1][2] The bromine atom, while deactivating overall, directs incoming electrophiles to the ortho and para positions. In the context of cross-coupling reactions, the carbon-bromine bond is the primary site of reactivity. The position of this bond, ortho to a carboxylic acid and meta to a methoxycarbonyl group, influences the rate and efficiency of catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-Bromo-4-(methoxycarbonyl)benzoic acid, these reactions provide a reliable avenue for introducing a wide range of functional groups at the C-2 position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures and introducing alkyl or vinyl groups.[3][4] It involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][6]

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[4] The choice of base is crucial as it activates the boronic acid for transmetalation.[3]

Experimental Protocol: Synthesis of 4-(methoxycarbonyl)-2-phenylbenzoic acid

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 2-Bromo-4-(methoxycarbonyl)benzoic acid Plus1 + Reactant2 Phenylboronic acid Arrow Arrow Reactant2->Arrow Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90 °C Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent Toluene/H₂O Product 4-(methoxycarbonyl)-2-phenylbenzoic acid Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 2-Bromo-4-(methoxycarbonyl)benzoic acid Plus1 + Reactant2 Phenylacetylene Arrow Arrow Reactant2->Arrow Pd(PPh₃)₄, CuI Triethylamine, THF, RT Catalyst Pd(PPh₃)₄, CuI Base Triethylamine Solvent THF Product 4-(methoxycarbonyl)-2-(phenylethynyl)benzoic acid Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 2-Bromo-4-(methoxycarbonyl)benzoic acid Plus1 + Reactant2 Aniline Arrow Arrow Reactant2->Arrow Pd₂(dba)₃, XPhos Cs₂CO₃, Toluene, 110 °C Catalyst Pd₂(dba)₃, XPhos Base Cs₂CO₃ Solvent Toluene Product 4-(methoxycarbonyl)-2-(phenylamino)benzoic acid SNAr_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 2-Bromo-4-(methoxycarbonyl)benzoic acid Plus1 + Reactant2 Aqueous Ammonia Arrow Arrow Reactant2->Arrow Cu₂O (optional) NMP, 150 °C, Pressure Catalyst Cu₂O (optional) Solvent NMP Product 2-amino-4-(methoxycarbonyl)benzoic acid

Sources

Procedure for amide bond formation with 2-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Bond Formation with 2-Bromo-4-(methoxycarbonyl)benzoic acid

Introduction: Navigating the Challenges of Substituted Aromatic Acids

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, essential for linking molecular fragments.[1][2][] While numerous protocols exist, the unique electronic and steric properties of each substrate demand a tailored approach. 2-Bromo-4-(methoxycarbonyl)benzoic acid presents a specific challenge. The presence of an ortho-bromo substituent introduces significant steric hindrance around the carboxylic acid, while the electron-withdrawing nature of both the bromo and methoxycarbonyl groups deactivates the carboxyl group, making it less susceptible to nucleophilic attack.[2][4][5]

This guide provides a comprehensive overview and detailed protocols for successfully coupling 2-Bromo-4-(methoxycarbonyl)benzoic acid with primary and secondary amines. We will explore the mechanistic rationale behind reagent selection and provide two robust, field-proven protocols utilizing common coupling agents suitable for this challenging substrate.

Molecular Profile: 2-Bromo-4-(methoxycarbonyl)benzoic acid

PropertyValue
CAS Number 911799-84-3[6][7]
Molecular Formula C₉H₇BrO₄[6]
Molecular Weight 259.06 g/mol [6]
IUPAC Name 2-bromo-4-(methoxycarbonyl)benzoic acid[6]
Appearance Typically a solid
Purity ≥95%[6][7]

Part 1: The Mechanism of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is kinetically slow and requires high temperatures, which are incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the primary role of coupling reagents.

The Carbodiimide Pathway: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct, which terminates the reaction.[10][11]

To prevent this side reaction and increase efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is used.[10][12][13] HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-ester.[14] This active ester is then readily attacked by the amine nucleophile to form the desired amide bond, regenerating HOBt in the process.[10][14] The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous workup.[9][13]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea + EDC HOBt HOBt EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (Fast) Amide Amide Product O_Acylisourea->Amide + Amine (Direct path) NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement (Slow) HOBt->HOBt_Ester Amine Amine (R'-NH2) HOBt_Ester->Amide + Amine Amine->Amide Urea Urea Byproduct

Mechanism of EDC/HOBt-mediated amide bond formation.
The Uronium Salt Pathway: HATU

For sterically hindered substrates like 2-Bromo-4-(methoxycarbonyl)benzoic acid, more potent coupling reagents are often required.[4][15] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based reagent that provides high coupling efficiency and low rates of racemization.[][14]

In the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[16] The resulting carboxylate attacks HATU to form a highly reactive OAt-activated ester.[16] This active ester is then efficiently converted to the final amide upon reaction with the amine. HATU is particularly effective for difficult couplings involving electron-deficient amines or sterically demanding acids.[4][16]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Mechanism of HATU-mediated amide bond formation.

Part 2: Experimental Protocols

The following protocols provide a starting point for the synthesis of amides from 2-Bromo-4-(methoxycarbonyl)benzoic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine used.

General Workflow

workflow prep 1. Reagent Preparation Dissolve acid and amine in anhydrous solvent. activate 2. Activation Add coupling reagent, additive (if any), and base at 0 °C. prep->activate react 3. Reaction Allow to warm to RT and stir. Monitor by TLC or LC-MS. activate->react workup 4. Aqueous Workup Quench, dilute, and perform acid/base/brine washes. react->workup purify 5. Isolation & Purification Dry, concentrate, and purify by chromatography. workup->purify

General experimental workflow for amide coupling.
Protocol 1: EDC/HOBt Mediated Coupling

This method is a reliable and cost-effective choice for many amide couplings.

Materials:

ReagentM.W. ( g/mol )Equivalents
2-Bromo-4-(methoxycarbonyl)benzoic acid259.061.0
Amine (Primary or Secondary)-1.1
EDC·HCl191.701.2
HOBt135.121.2
DIPEA (or TEA)129.242.5
Anhydrous DMF or DCM-Solvent

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-4-(methoxycarbonyl)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) to a flame-dried round-bottom flask.[14]

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in portions.[14]

  • Add DIPEA (2.5 equiv) dropwise, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[14] This removes excess base, unreacted acid, and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[14]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered or electron-deficient amines where the EDC/HOBt method may be sluggish.

Materials:

ReagentM.W. ( g/mol )Equivalents
2-Bromo-4-(methoxycarbonyl)benzoic acid259.061.0
Amine (Primary or Secondary)-1.1
HATU380.231.1
DIPEA129.243.0
Anhydrous DMF-Solvent

Procedure:

  • Under an inert atmosphere, add 2-Bromo-4-(methoxycarbonyl)benzoic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.[14]

  • Add anhydrous DMF to dissolve the solids (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[14]

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This step is crucial for forming the active ester before the amine is introduced.[14]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.[14]

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude amide product via flash column chromatography or recrystallization.

Part 3: Field-Proven Insights & Troubleshooting

  • Causality of Reagent Choice: The ortho-bromo group on the benzoic acid sterically hinders the carboxyl group. While EDC/HOBt is a good first choice, if the reaction is slow or incomplete, switching to the more powerful HATU reagent is a logical next step. HATU generates a more reactive intermediate, which can overcome the steric barrier more effectively.[4][15]

  • The Role of the Base: DIPEA is the preferred base for HATU couplings because it is sterically hindered and non-nucleophilic. This prevents it from competing with the desired amine in reacting with the activated ester.

  • Solvent Selection: DMF and DCM are excellent solvents as they are aprotic and can dissolve a wide range of reactants. Ensure they are anhydrous, as water can hydrolyze the activated intermediates, leading to lower yields.[8]

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and amine slightly (e.g., to 1.5 and 1.2 equiv, respectively). Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also improve yields for difficult couplings, but should be done cautiously to avoid side reactions.

  • Purification: The byproducts of HATU and the urea from EDC can sometimes co-elute with the product. The aqueous workup is critical for removing the majority of these impurities before chromatography. A well-chosen solvent system for column chromatography is essential for obtaining a pure product.

Safety and Handling

  • 2-Bromo-4-(methoxycarbonyl)benzoic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18]

  • Coupling Reagents (EDC, HATU): These are irritants and sensitizers. Avoid inhalation of dust and contact with skin and eyes.

  • Bases (DIPEA, TEA): These are corrosive and flammable liquids. Handle with care in a fume hood.

  • Solvents (DMF, DCM): DMF is a reproductive toxin, and DCM is a suspected carcinogen. Minimize exposure by using closed systems and working in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[19][20][21]

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec. [Link]

  • Wikipedia contributors. (2024, January 21). Carbodiimide. In Wikipedia, The Free Encyclopedia. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Pardeshi, S. D., et al. (2021). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153201. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-267. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methoxybenzoic acid. PubChem. [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 263-267. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]

  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 2-bromo-4-(methoxycarbonyl)benzoic acid. [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(28), 6794-6804. [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. (n.d.). Literature methods for the amide bond formation and this work. [Link]

Sources

Application Note: Chemoselective Hydrolysis of 2-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with functionalized terephthalate derivatives. It addresses the specific challenge of hydrolyzing the ester moiety in 2-Bromo-4-(methoxycarbonyl)benzoic acid while preserving the aryl bromide and managing the solubility of the zwitterionic/polar intermediates.

Executive Summary

2-Bromo-4-(methoxycarbonyl)benzoic acid (Structure 1 ) is a critical intermediate in the synthesis of SGLT2 inhibitors and a ligand for Metal-Organic Frameworks (MOFs). The transformation requires the hydrolysis of the methyl ester at the C4 position to yield 2-bromoterephthalic acid (Structure 2 ).

While ester hydrolysis is a standard transformation, this substrate presents two specific challenges:

  • Chemoselectivity: The electron-deficient aromatic ring (activated by two carbonyls) renders the carbon-bromine bond susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions, potentially generating the phenolic impurity.
    
  • Regiochemical Context: Users often confuse this substrate with its isomer. This specific mono-ester (C1-Acid/C4-Ester) is the kinetic product of esterification of the diacid, whereas the hydrolysis of the diester typically yields the inverse isomer (C4-Acid/C1-Ester).

This guide provides a validated protocol using Lithium Hydroxide (LiOH) in a THF/Water system, optimized to cleave the ester at ambient temperature while suppressing debromination.

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate contains three functional sites with distinct electronic and steric environments:

PositionFunctional GroupSteric EnvironmentReactivity Profile
C1 Carboxylic Acid (-COOH)Hindered (Ortho to Br)Already oxidized. Deprotonates immediately to carboxylate (-COO⁻).
C2 Bromine (-Br)ActivatedSusceptible to

at high pH/Temperature.
C4 Methyl Ester (-COOMe)Unhindered (Meta to Br)Accessible for nucleophilic attack (Hydrolysis target).
The Selectivity Challenge

The primary risk is the formation of 2-hydroxy-terephthalic acid via displacement of the bromine.

  • Mechanism: The formation of the C1-carboxylate (upon adding base) donates electron density into the ring, slightly deactivating it against

    
    . However, strong bases (NaOH/KOH) or high temperatures (>50°C) will overcome this protection.
    
  • Solution: Use LiOH , a milder base with a smaller counterion that coordinates effectively with the ester carbonyl, facilitating hydrolysis at lower temperatures (0°C to RT) where the C-Br bond is kinetically stable.

Synthesis Context (Critical Note)

If you are attempting to generate the starting material (2-Bromo-4-(methoxycarbonyl)benzoic acid) from Dimethyl 2-bromoterephthalate , standard hydrolysis will fail .

  • Hydrolysis of Diester: Preferentially cleaves the unhindered C4-ester, yielding 2-Bromo-4-carboxy-benzoic acid methyl ester (C1-Ester/C4-Acid).

  • Esterification of Diacid: Preferentially esterifies the unhindered C4-acid, yielding the target substrate (C1-Acid/C4-Ester).

Experimental Protocol

Protocol A: Chemoselective Saponification (Recommended)

Objective: Complete hydrolysis of the methyl ester with <0.1% debromination.

Reagents
  • Substrate: 2-Bromo-4-(methoxycarbonyl)benzoic acid (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
    • Note: 1 eq neutralizes the C1-acid; 1 eq hydrolyzes the ester; 1 eq ensures rate acceleration.

  • Solvent: THF : Water (3:1 v/v)

  • Quench: 1N HCl (aqueous)

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.86 mmol) of substrate in 12 mL of THF . The solution should be clear.

  • Base Addition: Dissolve 0.49 g (11.6 mmol, 3.0 eq) of

    
     in 4 mL of water .
    Add the aqueous base solution dropwise to the THF solution at 0°C  (ice bath).
    
    • Observation: A slight precipitate (lithium carboxylate salt) may form; this is normal.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir vigorously for 2–4 hours .

    • Monitoring: Check by HPLC or TLC (Mobile phase: MeOH/DCM 1:9 with 1% AcOH). The starting material (

      
      ) should disappear; the product (
      
      
      
      ) will streak near the baseline.
  • Quench & Isolation: Cool the mixture back to 0°C . Slowly add 1N HCl until the pH reaches 1–2 .

    • Result: The product, 2-bromoterephthalic acid , is poorly soluble in acidic water and should precipitate as a white solid.

  • Workup:

    • Option A (Filtration): If a heavy precipitate forms, filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C.

    • Option B (Extraction): If precipitation is incomplete (due to THF), evaporate the THF under reduced pressure. Extract the remaining aqueous slurry with Ethyl Acetate (3 x 20 mL). Dry the organics over

      
      , filter, and concentrate.
      
  • Yield: Expected yield is 90–95% .

Visualization of Pathways

The following diagram illustrates the reaction logic and the competitive impurity pathway.

G cluster_legend Pathway Key Start Substrate: 2-Bromo-4-(methoxycarbonyl) benzoic acid (C1-Acid / C4-Ester) Intermediate Dianion Intermediate (C1-COO- / C4-Tetrahedral) Start->Intermediate LiOH, THF/H2O (Deprotonation + Attack) Product Target Product: 2-Bromoterephthalic acid (Di-acid) Intermediate->Product 20°C, 2h (Ester Cleavage) Impurity Impurity: 2-Hydroxyterephthalic acid (via SnAr) Intermediate->Impurity High Temp (>50°C) or Strong Base (NaOH) key1 Blue Arrow: Main Reaction key2 Red Dashed: Thermal Side Reaction

Caption: Reaction scheme showing the conversion of the mono-ester to the di-acid and the thermal risk of bromide displacement.

Analytical Quality Control

To validate the protocol, use the following HPLC parameters to distinguish the product from the de-brominated impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Detection UV at 254 nm (Aromatic) and 210 nm (Carbonyl)
Retention Times (Approx) Impurity (OH-): ~4.5 min Product (Di-acid): ~6.2 min Substrate (Ester): ~9.8 min

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Product remained in aqueous phase during extraction.The di-acid is very polar. Saturate the aqueous layer with NaCl (brine) before extraction, or use 10% MeOH in DCM for extraction.
Yellow/Orange Color Formation of Phenol impurity (SnAr).Reaction temperature was too high. Repeat at 0°C

RT. Ensure LiOH is used, not NaOH/KOH.
Incomplete Reaction Poor solubility of substrate.Increase THF ratio. If the lithium salt precipitates too early, add more water to solubilize the intermediate.
Loss of Bromine Palladium contamination (if used in previous steps).If the starting material came from a coupling reaction, residual Pd can catalyze debromination. Use a metal scavenger (e.g., SiliaMetS) before hydrolysis.

References

  • Zhang, Y., et al. (2022).[1] "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid." Pharmaceutical Fronts, 04(02), e244-e253. (Demonstrates the hydrolysis logic on the chloro-analog for SGLT2 inhibitors).

  • BenchChem. (2025).[2] "Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide." (Provides comparative data on brominated benzoate esterification/hydrolysis).

  • Sigma-Aldrich. "2-Bromoterephthalic acid for synthesis." (Product specifications and physical properties of the target di-acid).

  • Wietelmann, U. "Lithium Hydroxide." Encyclopedia of Reagents for Organic Synthesis. (Authoritative source for LiOH mild hydrolysis characteristics).

Sources

Preparation of heterocycles starting from 2-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Heterocyclic Scaffolds from 2-Bromo-4-(methoxycarbonyl)benzoic Acid

Introduction

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-(methoxycarbonyl)benzoic acid emerges as a particularly versatile and powerful building block. Its structure is endowed with three distinct functional handles: a carboxylic acid, a methyl ester, and a carbon-bromine bond on the aromatic ring. This trifecta of reactivity allows for a diverse array of transformations, making it an ideal precursor for a multitude of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry and materials science. The ortho-disposition of the bromine atom and the carboxylic acid group is a key architectural feature, predisposing the molecule to cyclization reactions that form five- and six-membered heterocycles. Furthermore, the electronic properties of the substituents—the electron-withdrawing ester and the carboxylic acid—modulate the reactivity of the C-Br bond, rendering it susceptible to various transition-metal-catalyzed cross-coupling reactions.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the synthetic utility of 2-Bromo-4-(methoxycarbonyl)benzoic acid. We will explore detailed, field-proven protocols for its conversion into valuable oxygen and nitrogen-containing heterocycles, including isocoumarins, N-aryl anthranilic acids, and isoquinolinones. Beyond a mere recitation of steps, this document elucidates the mechanistic underpinnings of these transformations, providing the causal logic behind experimental choices and empowering the researcher to troubleshoot and adapt these methods.

Part 1: Synthesis of Isocoumarins (3,4-Dihydro-1H-isochromen-1-ones)

Isocoumarins are a class of bicyclic lactones that form the core of numerous natural products exhibiting a wide range of biological activities. The preparation of these scaffolds from 2-Bromo-4-(methoxycarbonyl)benzoic acid is efficiently achieved through palladium-catalyzed annulation reactions.

Palladium-Catalyzed Annulation with Alkynes

One of the most direct methods for isocoumarin synthesis involves the palladium-catalyzed coupling of a 2-halobenzoic acid with an alkyne. This transformation proceeds through a sequence of oxidative addition, migratory insertion, and reductive elimination, culminating in the formation of the lactone ring.

Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the C-Br bond of 2-Bromo-4-(methoxycarbonyl)benzoic acid to a Pd(0) complex. The resulting arylpalladium(II) species coordinates the alkyne. A subsequent migratory insertion of the alkyne into the aryl-palladium bond forms a vinylpalladium intermediate. The key cyclization step occurs via an intramolecular nucleophilic attack of the carboxylate onto the vinylpalladium species, followed by reductive elimination to release the isocoumarin product and regenerate the Pd(0) catalyst.

Palladium-Catalyzed Isocoumarin Synthesis cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 Aryl-Pd(II) Complex Pd(0)L2->ArPd(II)BrL2 Oxidative Addition AlkyneComplex Alkyne Coordination ArPd(II)BrL2->AlkyneComplex Alkyne Coordination VinylPd Vinyl-Pd Intermediate AlkyneComplex->VinylPd Migratory Insertion VinylPd->Pd(0)L2 Reductive Elimination Product Isocoumarin Product VinylPd->Product Intramolecular Lactonization FinalProduct Final Product ArBr 2-Bromo-4-(methoxycarbonyl)benzoic acid ArBr->ArPd(II)BrL2 Alkyne R-C≡C-R' Alkyne->AlkyneComplex caption Fig 1: Catalytic cycle for isocoumarin synthesis. Buchwald-Hartwig Amination Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L PdII_Ar Ar-Pd(II)-Br(L) Pd0->PdII_Ar Oxidative Addition PdII_Amine [Ar-Pd(II)-NHR'R''](L) PdII_Ar->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)-NR'R''(L) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination FinalProduct N-Aryl Product ArBr 2-Bromo-4-(methoxycarbonyl) benzoic acid ArBr->PdII_Ar Amine HNR'R'' Amine->PdII_Amine caption Fig 2: Catalytic cycle for Buchwald-Hartwig amination. Workflow_Quinazolinone A 2-Bromo-4-(methoxycarbonyl) benzoic acid B Buchwald-Hartwig or Ullmann Amination A->B C N-Aryl Anthranilic Acid Derivative B->C D Cyclization with Formamide or Orthoester C->D E Quinazolinone Scaffold D->E caption Fig 3: Workflow from starting material to quinazolinone.

Troubleshooting & Optimization

Preventing decarboxylation of 2-Bromo-4-(methoxycarbonyl)benzoic acid at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TS-2024-BR-DECARB Status: Open Priority: High (Process Critical) Applicable Compound: 2-Bromo-4-(methoxycarbonyl)benzoic acid (CAS: 586-35-6 / Analogous structures)

Executive Summary & Issue Diagnosis

User Reported Issue: "I am observing significant loss of starting material and formation of a de-carboxylated byproduct (methyl 3-bromobenzoate) when subjecting 2-Bromo-4-(methoxycarbonyl)benzoic acid to Suzuki coupling conditions at 100°C."

Technical Diagnosis: You are encountering Metal-Catalyzed Protodecarboxylation .[1][2] While 2-Bromo-4-(methoxycarbonyl)benzoic acid has a high melting point (~295°C) in its solid state, it is kinetically unstable in solution at elevated temperatures (>80°C), particularly in the presence of transition metals (Pd, Cu, Ag) and bases.

The "Perfect Storm" for Decarboxylation: This molecule possesses two structural features that synergistically promote CO₂ loss:

  • The Ortho-Effect (Steric): The bromine atom at the 2-position forces the carboxylic acid out of planarity with the benzene ring. This relieves conjugation but increases ground-state energy, lowering the activation energy required to break the C-C bond to relieve steric strain.

  • The Para-Ester (Electronic): The methoxycarbonyl group at the 4-position is a strong electron-withdrawing group (EWG). It stabilizes the electron-rich transition state (or aryl anion intermediate) formed after CO₂ leaves, effectively "pulling" the carboxylate off the ring.

Mechanistic Insight: Why It Fails

To solve the problem, we must understand the failure mode. In cross-coupling reactions, the metal center (often Palladium or Copper) can insert into the C-COOH bond (or coordinate to the carboxylate), facilitating the extrusion of CO₂.[3]

Visualization: The Decarboxylation Trap

The following diagram illustrates the competing pathways. You want the Cross-Coupling cycle, but heat and steric strain push the system toward the Protodecarboxylation exit.

Decarboxylation_Mechanism Start Target Substrate (2-Bromo-4-methoxycarbonyl benzoic acid) Base Base (e.g., K2CO3) Deprotonation Start->Base Anion Carboxylate Anion (Sterically Twisted) Base->Anion  Fast Metal Pd(II) / Cu(I) Coordination Anion->Metal TS Transition State (Metal-Carboxylate Complex) Metal->TS Path_Good Desired Path: Transmetallation (Suzuki Coupling) TS->Path_Good  Low Temp / High Activity Cat. Path_Bad Thermal Path (>80°C): Decarboxylation (-CO2) TS->Path_Bad  High Temp / Steric Relief Byproduct Byproduct: Methyl 3-bromobenzoate (Dead End) Path_Bad->Byproduct

Figure 1: Mechanistic divergence showing how thermal energy and metal coordination drive the substrate toward irreversible CO₂ loss.

Troubleshooting & Optimization Protocols

We recommend a two-tiered approach. Tier 1 attempts to salvage the current route by modifying conditions. Tier 2 is a synthetic workaround (protection) if Tier 1 fails.

Tier 1: Process Optimization (Low-Temperature Catalysis)

Goal: Lower the reaction temperature below the decarboxylation threshold (60°C) while maintaining reactivity.

The Solution: Switch from "lazy" catalysts (like Pd(PPh₃)₄) to high-turnover "active" catalysts that function at room temperature.

ParameterStandard (AVOID)Optimized (RECOMMENDED)Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(dtbpf)Cl₂ or Pd-XPhos G3 Bulky, electron-rich ligands facilitate oxidative addition at <50°C.
Temperature Reflux (100°C+)40°C – 60°C Keeps system below the thermal activation energy of decarboxylation.
Base Carbonates (K₂CO₃)K₃PO₄ or KF Mild bases reduce the concentration of the highly reactive carboxylate species.
Solvent DMF, DMSOTHF/Water or Dioxane/Water Avoid high-boiling polar aprotic solvents which can stabilize the decarboxylation TS.

Protocol A: Low-Temp Suzuki Coupling

  • Charge: Flask with 2-Bromo-4-(methoxycarbonyl)benzoic acid (1.0 eq), Boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Solvent: Add degassed THF:Water (4:1 ratio).

  • Catalyst: Add Pd(dtbpf)Cl₂ (1–3 mol%). Note: This catalyst is robust and handles steric bulk well.[4]

  • Reaction: Stir at 45°C for 4–12 hours. Monitor by HPLC.

  • Workup: Acidify carefully to pH 3-4 (to recover the acid product) and extract with EtOAc.

Tier 2: Synthetic Workaround (Ester Protection)

Goal: Chemically block the decarboxylation pathway by removing the acidic proton.

If the reaction must be run at high heat (e.g., difficult substrates), you cannot use the free acid. You must protect it as an ester that is orthogonal to the methyl ester already present.

Recommended Group: tert-Butyl ester.

  • Why? It is thermally stable but can be removed with acid (TFA/HCl) without hydrolyzing the methyl ester at position 4 (which requires base).

Protocol B: tert-Butyl Protection Strategy

  • Protection: React starting material with Boc₂O (2 eq) and DMAP (0.2 eq) in tert-butanol or THF at mild heat.

    • Result: 1-(tert-butyl)-4-methyl 2-bromoterephthalate.

  • Coupling: Run your Suzuki/Heck coupling at required high temperatures (e.g., 100°C). The tert-butyl ester prevents decarboxylation completely.

  • Deprotection: Treat the isolated product with TFA/DCM (1:1) at room temperature for 2 hours.

    • Result: The tert-butyl group cleaves to give the free acid; the methyl ester remains intact.

Decision Logic for Researchers

Use this flowchart to determine the correct intervention for your specific experiment.

Decision_Tree Start Start: Coupling Reaction Fails (Decarboxylation Observed) Q1 Can the reaction run at <60°C? Start->Q1 No1 No (Substrate is unreactive) Q1->No1 Action1 Switch to Active Catalyst (Pd-XPhos or Pd-dtbpf) See Protocol A Q1->Action1 Yes Yes1 Yes Q2 Is the 4-Methyl Ester critical to keep? No1->Q2 Action2 Protect Acid as tert-Butyl Ester (Orthogonal Protection) See Protocol B Q2->Action2 Yes (Selective) Action3 Protect as Methyl Ester (Saponify both later) Q2->Action3 No (Global Hydrolysis OK)

Figure 2: Logic flow for selecting the appropriate stabilization strategy.

Frequently Asked Questions (FAQs)

Q: Can I use Copper or Silver salts to promote the reaction? A: Avoid if possible. Silver (Ag) and Copper (Cu) salts are well-known decarboxylation promoters (e.g., in the Goossen decarboxylative coupling). Adding Ag₂CO₃ or CuI to an ortho-substituted benzoic acid reaction is essentially forcing the decarboxylation pathway.

Q: Why does the Certificate of Analysis (CoA) say the melting point is ~295°C if it decomposes at 100°C? A: Thermal stability in the solid state (crystal lattice) is different from solution state stability. In the solid lattice, the molecules are packed tightly, restricting the vibrational modes required for CO₂ loss. In solution (especially with a base), the carboxylate is free, solvated, and energetically primed for the transition state.

Q: Is the decarboxylation reversible? A: No. Once CO₂ is lost, it escapes the reaction mixture as a gas. The transformation to the aryl byproduct is permanent.

References & Authoritative Grounding

  • Mechanism of Decarboxylation: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from carboxylic acids."[5] Science2006 , 313, 662.[3] (Demonstrates the metal-mediated pathway we are trying to avoid).

  • Stabilization via Catalyst Choice: Arroniz, C., et al. "Direct ortho-arylation of ortho-substituted benzoic acids: overriding Pd-catalyzed protodecarboxylation." Organic Letters2013 , 15, 910-913.[1] (Key reference for using specific conditions to prevent this exact side reaction).

  • Active Catalysts for Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Accounts of Chemical Research2008 , 41, 1461-1473. (Basis for recommending XPhos/SPhos type catalysts).

  • Thermal Properties of Terephthalates: BenchChem Technical Support. "Thermal Stability of Terephthalate Esters: An In-depth Technical Guide." (General data on ester stability vs acid instability).

Sources

Troubleshooting solubility issues of 2-Bromo-4-(methoxycarbonyl)benzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in Aqueous Media CAS: 911799-84-3 | Molecular Weight: 259.05 g/mol Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are encountering solubility issues with 2-Bromo-4-(methoxycarbonyl)benzoic acid because this molecule presents a physicochemical paradox: it possesses a hydrophilic "head" (carboxylic acid) and a hydrophobic "tail" (bromine + methyl ester).[1]

Most researchers make one of two critical mistakes:

  • The pH Error: Attempting to dissolve it in neutral water (where it remains protonated and insoluble).[1]

  • The Stability Error: Using strong bases (NaOH) to force solubility, which inadvertently hydrolyzes the methyl ester, chemically destroying your compound.

This guide provides the protocols to navigate this narrow window of solubility without compromising structural integrity.

Part 1: The Basics (Stock Solution)
Q: What is the best solvent for a high-concentration stock solution?

Recommendation: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1] Avoid: Ethanol or Methanol (risk of transesterification over long storage).[1]

Why? The bromine atom and methyl ester significantly increase lipophilicity (LogP ~2.2). DMSO disrupts the crystal lattice effectively.[1]

Protocol: Preparation of 50 mM Stock

  • Weigh 12.95 mg of compound.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds. If particulates remain, sonicate at 30-40°C for 5 minutes.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic), which can accelerate ester hydrolysis.[1]

SolventSolubility Limit (Est.)Suitability
Water (pH 7) < 0.1 mg/mLPoor (Precipitation likely)
DMSO > 50 mg/mLExcellent (Standard Stock)
Ethanol ~ 10-20 mg/mLModerate (Avoid for long-term)
0.1 M NaOH SolubleDANGER (Hydrolysis Risk)
Part 2: Aqueous Transition (The "Crash Out" Problem)
Q: Why does the compound precipitate when I dilute my DMSO stock into PBS?

Answer: This is a pH-driven solubility crash.[1] The pKa of the benzoic acid moiety is lowered by the electron-withdrawing bromine and ester groups (estimated pKa ~3.0 – 3.5).[1]

  • At pH < 3.5: The molecule is protonated (neutral charge) and highly insoluble.

  • At pH > 5.0: The molecule is deprotonated (anionic charge) and soluble.

If your PBS is pH 7.4, the compound should be soluble. However, adding a high volume of acidic stock or using a buffer with low capacity can locally drop the pH, causing immediate precipitation.

Troubleshooting Workflow:

SolubilityLogic Start Dilute DMSO Stock into Aqueous Buffer Precip Precipitation Observed? Start->Precip CheckpH Check Final pH Precip->CheckpH Yes LowpH pH < 5.0 CheckpH->LowpH Acidic GoodpH pH > 7.0 CheckpH->GoodpH Neutral/Basic Action1 Buffer Capacity Exceeded. Switch to 100mM Phosphate or Tris Buffer. LowpH->Action1 Action2 Solubility Limit Exceeded. Add Co-solvent (Cyclodextrin) or Reduce Conc. GoodpH->Action2

Figure 1: Decision tree for diagnosing precipitation issues upon dilution.

Part 3: Stability (The Hydrolysis Trap)
Q: Can I use NaOH to dissolve the powder directly in water?

Answer: NO. This is the most common failure mode.

The Mechanism of Failure: While NaOH will deprotonate the carboxylic acid (good for solubility), the hydroxide ion (


) is a potent nucleophile. It will attack the methoxycarbonyl (methyl ester)  group at position 4.[1] This causes saponification , converting your methyl ester into a carboxylic acid.[1]
  • Result: You are no longer testing 2-Bromo-4-(methoxycarbonyl)benzoic acid. You are testing 2-Bromo-terephthalic acid.

Safe Protocol for Aqueous Solubilization (Without DMSO): If you cannot use DMSO, you must use a stoichiometric mild base .[1]

  • Calculate the exact moles of your compound.[1]

  • Use 1.05 equivalents of Sodium Bicarbonate (

    
    )  or Tris Base .[1]
    
    • Why? These are strong enough to deprotonate the acid (pKa ~3.5) but weak enough to minimize ester hydrolysis compared to NaOH.[1]

  • Procedure:

    • Suspend powder in water.[1]

    • Add base solution dropwise while stirring.[1]

    • Keep on ice (4°C). Low temperature significantly slows the hydrolysis reaction rate [1].[1]

    • Use immediately.[1] Do not store aqueous solutions for >24 hours.

HydrolysisRisk Compound 2-Bromo-4-(methoxycarbonyl) benzoic acid NaOH Add 1M NaOH (Strong Base) Compound->NaOH Bicarb Add NaHCO3 (Mild Base) Compound->Bicarb ResultBad HYDROLYSIS (Ester cleaved to Acid) Compound Destroyed NaOH->ResultBad High pH + Nucleophile ResultGood SOLUBILIZATION (Salt formation) Compound Intact Bicarb->ResultGood Controlled pH

Figure 2: The chemical stability risk of using strong bases for solubilization.[1]

Part 4: Biological Context (In Vivo/In Vitro)
Q: How do I formulate this for animal studies (IP/IV)?

Answer: Pure DMSO is toxic. You need a co-solvent system that maintains solubility while being biocompatible.[1]

Recommended Vehicle:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG-400 (Co-solvent/Viscosity modifier)[1]

  • 50% Saline or PBS (Bulk carrier)

Formulation Steps:

  • Dissolve compound in DMSO (10% of final volume).[1]

  • Add PEG-400 (40% of final volume) and vortex.[1] The solution may warm up; let it cool.

  • Slowly add Saline (50% of final volume) with continuous vortexing.

    • Note: If precipitation occurs here, add Tween-80 (5%) to the mixture before adding saline to create a micellar suspension [2].[1]

References
  • Larsson, L. (1980).[1] Alkaline Hydrolysis of Esters: Kinetics and Mechanism. CRC Handbook of Chemistry and Physics.[1] (General principle of ester hydrolysis rates in basic media).

  • BenchChem. (2025).[1][2][3] Protocol for Dissolving Compounds in DMSO for Biological Assays.Link[1]

  • PubChem. (2025).[1][4][5][6] 2-Bromo-4-methoxybenzoic acid (Analogous Structure Data).[1][4][5] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Bromo-4-(methoxycarbonyl)benzoic acid.[1][7][8]Link[1]

Sources

Technical Support Center: Minimizing Side Reactions in the Coupling of 2-Bromo-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing coupling reactions involving 2-Bromo-4-(methoxycarbonyl)benzoic acid. This versatile building block is crucial in the synthesis of complex molecules, but its trifunctional nature—an aryl bromide, a carboxylic acid, and a methyl ester—presents unique challenges. This document provides in-depth, field-proven insights to help you navigate potential pitfalls and achieve high-yield, clean reactions.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the coupling of 2-Bromo-4-(methoxycarbonyl)benzoic acid.

Q1: What are the most common coupling reactions for this molecule?

This substrate is primarily used in palladium-catalyzed cross-coupling reactions. The most prevalent are:

  • Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester.[1][2]

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond by reacting the aryl bromide with a primary or secondary amine.[3][4]

Q2: What are the primary side reactions I should be aware of?

The key functional groups on 2-Bromo-4-(methoxycarbonyl)benzoic acid can lead to several undesired pathways:

  • Hydrolysis of the Methyl Ester: The basic conditions often required for coupling can hydrolyze the methyl ester to a carboxylate.[5][6]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.[7][8]

  • Homocoupling: The aryl bromide can couple with itself to form a biaryl byproduct.[9][10][11]

  • Dehalogenation (or Hydrodehalogenation): The bromine atom can be replaced by a hydrogen atom.[12]

  • Catalyst Deactivation: The substrate or other species in the reaction can poison the palladium catalyst.[3]

Q3: Can the carboxylic acid interfere with the coupling reaction?

Yes, the acidic proton of the carboxylic acid can react with the base, potentially altering the stoichiometry and effectiveness of the base. Additionally, the carboxylate can coordinate to the palladium center, sometimes influencing the catalytic cycle.[9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the coupling of 2-Bromo-4-(methoxycarbonyl)benzoic acid.

Issue 1: Significant Formation of 2-Bromo-4-carboxybenzoic acid (Ester Hydrolysis)

Symptoms:

  • LC-MS analysis shows a significant peak corresponding to the hydrolyzed product.

  • The desired product is isolated in low yield, contaminated with a more polar impurity.

Causality: The methoxycarbonyl (methyl ester) group is susceptible to saponification (base-mediated hydrolysis), especially at elevated temperatures. Strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are particularly aggressive.[6][13] The presence of water in the reaction mixture further exacerbates this issue.[14][15]

Mitigation Strategies:

ParameterRecommendationRationale
Base Selection Use a weaker, non-nucleophilic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[16]These bases are generally strong enough to facilitate the catalytic cycle but are less likely to attack the ester carbonyl.[5]
Solvent Ensure the use of anhydrous solvents.The presence of water will directly lead to hydrolysis.[14][15]
Temperature Maintain the lowest effective reaction temperature.Hydrolysis is kinetically driven and will be accelerated at higher temperatures.
Reaction Time Monitor the reaction closely and stop it upon completion.Prolonged reaction times increase the likelihood of ester hydrolysis.

Experimental Protocol: Suzuki Coupling with Minimized Hydrolysis

  • Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-(methoxycarbonyl)benzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting material.[1]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.[1][3]

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[1]

Issue 2: Formation of 4-(Methoxycarbonyl)bromobenzene (Decarboxylation)

Symptoms:

  • GC-MS or LC-MS analysis reveals a byproduct with a mass corresponding to the loss of CO₂.

  • Gas evolution (effervescence) may be observed during the reaction.

Causality: Aromatic carboxylic acids can undergo decarboxylation at high temperatures, a process that can be facilitated by transition metals.[7][8][17] While often requiring harsh conditions, this side reaction can become significant at the elevated temperatures used in some coupling protocols.

Mitigation Strategies:

ParameterRecommendationRationale
Temperature Keep the reaction temperature below 120 °C, if possible.Decarboxylation is highly temperature-dependent.[7][8]
Catalyst System Screen different palladium catalysts and ligands.The nature of the catalyst can influence the propensity for decarboxylation.
Reaction Time Avoid unnecessarily long reaction times.Prolonged exposure to heat increases the likelihood of decarboxylation.
Issue 3: Presence of Biphenyl Byproducts (Homocoupling)

Symptoms:

  • LC-MS or GC-MS shows a peak corresponding to the dimer of the starting material or the coupling partner.

  • This is often more prevalent in Suzuki-type reactions.

Causality: Homocoupling can occur through several mechanisms. In Suzuki couplings, it can arise from the reaction of two molecules of the organoboron reagent. In other couplings, it can result from the reductive elimination of two aryl groups from the palladium center.[9][10][18]

Mitigation Strategies:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the coupling partner.This can help to favor the cross-coupling pathway over homocoupling.
Catalyst and Ligand Choose a catalyst system known to suppress homocoupling. Bulky electron-rich phosphine ligands are often effective.[4][19]The ligand can influence the rates of the various steps in the catalytic cycle, disfavoring the pathways that lead to homocoupling.[20]
Oxygen Exclusion Ensure the reaction is performed under a strictly inert atmosphere.Oxygen can promote the homocoupling of boronic acids.
Issue 4: Formation of Methyl 4-(methoxycarbonyl)benzoate (Dehalogenation)

Symptoms:

  • A significant amount of the starting material is consumed, but the desired product is not formed in a corresponding yield.

  • LC-MS or GC-MS shows a peak corresponding to the starting material with bromine replaced by hydrogen.

Causality: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings. It can occur when a hydride source is present in the reaction mixture, leading to the reductive elimination of the aryl group and a hydride from the palladium center.[12] Potential hydride sources include amines, alcohols (solvents), or water.

Mitigation Strategies:

ParameterRecommendationRationale
Solvent Choice Use aprotic solvents like toluene or dioxane.Avoid alcoholic solvents which can be a source of hydrides.[12]
Base Selection Use anhydrous bases.Water can be a source of protons and can participate in pathways leading to dehalogenation.
Ligand Selection Employ bulky, electron-rich ligands.These ligands can promote the desired reductive elimination of the cross-coupled product over dehalogenation.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired coupling pathway and common side reactions.

Coupling_Pathways cluster_main Desired Coupling Reaction cluster_side Potential Side Reactions SM 2-Bromo-4-(methoxycarbonyl)benzoic acid Catalyst Pd(0) Catalyst SM->Catalyst Oxidative Addition Hydrolysis Ester Hydrolysis Product SM->Hydrolysis Base, H₂O Decarboxylation Decarboxylation Product SM->Decarboxylation Heat Homocoupling Homocoupling Product SM->Homocoupling Catalyst Dehalogenation Dehalogenation Product SM->Dehalogenation Hydride Source Partner Coupling Partner (e.g., Boronic Acid or Amine) Partner->Catalyst Product Desired Coupled Product Catalyst->Product Reductive Elimination

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting Decision Tree

This workflow can guide your optimization process when encountering low yields or significant side product formation.

Troubleshooting_Workflow start Low Yield or Impure Product identify Identify Major Side Product (via LC-MS, GC-MS, NMR) start->identify hydrolysis Ester Hydrolysis? identify->hydrolysis decarboxylation Decarboxylation? hydrolysis->decarboxylation No solve_hydrolysis 1. Use weaker base (K₂CO₃, K₃PO₄) 2. Ensure anhydrous conditions 3. Lower reaction temperature hydrolysis->solve_hydrolysis Yes homocoupling Homocoupling? decarboxylation->homocoupling No solve_decarboxylation 1. Lower reaction temperature 2. Screen catalysts/ligands decarboxylation->solve_decarboxylation Yes dehalogenation Dehalogenation? homocoupling->dehalogenation No solve_homocoupling 1. Adjust stoichiometry 2. Use bulky, electron-rich ligands 3. Ensure inert atmosphere homocoupling->solve_homocoupling Yes solve_dehalogenation 1. Use aprotic solvent 2. Use anhydrous base 3. Screen ligands dehalogenation->solve_dehalogenation Yes reevaluate Re-evaluate and Re-analyze solve_hydrolysis->reevaluate solve_decarboxylation->reevaluate solve_homocoupling->reevaluate solve_dehalogenation->reevaluate

Caption: A Step-by-Step Troubleshooting Workflow.

By systematically addressing these potential side reactions, you can significantly improve the outcome of your coupling reactions with 2-Bromo-4-(methoxycarbonyl)benzoic acid, leading to higher yields, cleaner product profiles, and more efficient synthetic routes.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.).
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025, May 31).
  • NIH. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids - PMC.
  • ACS Publications. (2017, September 11). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products | Organometallics.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
  • RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • ACS Publications. (n.d.). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions | Energy & Fuels.
  • ACS Publications. (2006, January 10). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) | The Journal of Organic Chemistry.
  • NIH. (2025, July 30). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.
  • PubMed. (2006, February 3). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol).
  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Semantic Scholar. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • VIPEr. (2015, January 9). Ligand Effects in Pd-Catalyzed Cross Coupling.
  • ACS Publications. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
  • RSC Publishing. (n.d.). Protodecarboxylation of benzoic acids under radical conditions.
  • ChemScene. (n.d.). 2-Bromo-4-methoxybenzoic acid.
  • DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. (n.d.).
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Chemguide. (n.d.). hydrolysis of esters.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters.
  • RSC Publishing. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications.
  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry.
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling) - PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • NIH. (n.d.). 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem.

Sources

Technical Support Center: Optimizing Hydrolysis of 2-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the hydrolysis of 2-Bromo-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this specific saponification reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common issues, and provide robust, field-tested protocols to accelerate your research.

Section 1: Understanding the Reaction Mechanism

The hydrolysis of 2-Bromo-4-(methoxycarbonyl)benzoic acid is a base-catalyzed nucleophilic acyl substitution, commonly known as saponification.[1] The reaction proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular), which involves the attack of a hydroxide ion on the ester's carbonyl carbon.[2]

The reaction mechanism consists of several key steps:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strong base (either methoxide or another hydroxide ion) present in the mixture. This forms a carboxylate salt and is the driving force that makes the overall reaction essentially irreversible.[1][3]

  • Final Protonation: An acidic workup is required in a separate step to protonate the carboxylate salt, yielding the final product, 2-bromo-4-carboxybenzoic acid.[1][4]

The substituents on the aromatic ring influence the reaction rate. The electron-withdrawing nature of the bromine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5] However, the bromine atom's position ortho to the target ester group can also introduce steric hindrance, potentially slowing the reaction by impeding the approach of the hydroxide nucleophile.[6] Optimizing conditions requires balancing these electronic and steric factors.

Caption: The BAC2 hydrolysis mechanism.
Section 2: Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for this hydrolysis? A1: A common starting point is to use 2-3 equivalents of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixed solvent system, such as methanol/water or tetrahydrofuran (THF)/water.[4][7] The reaction can be attempted at room temperature first, but often requires heating under reflux to achieve a reasonable reaction rate.[4]

Q2: Why isn't my reaction going to completion at room temperature? A2: The combination of steric hindrance from the ortho-bromo group and the relative stability of the aromatic ester can make this hydrolysis sluggish at ambient temperatures.[6][8] Increasing the temperature provides the necessary activation energy to overcome this barrier and significantly increases the reaction kinetics.[9]

Q3: Which base (NaOH, KOH, or LiOH) is best for this hydrolysis? A3: While NaOH and KOH are effective and widely used, lithium hydroxide (LiOH) is often the reagent of choice for more challenging or sterically hindered ester hydrolyses.[6][7] The smaller size of the Li⁺ cation can sometimes play a favorable role in coordinating the tetrahedral intermediate, though the primary factor is ensuring sufficient hydroxide concentration and reactivity. If you experience issues with NaOH or KOH, switching to LiOH is a logical next step.[7]

Q4: What is the role of a co-solvent like THF or Methanol? A4: The starting ester, being an aromatic compound, has poor solubility in purely aqueous solutions. The base (e.g., NaOH) is insoluble in many organic solvents. A co-solvent like THF or methanol is used to create a homogeneous solution, ensuring that both the ester and the hydroxide ions are available to react with each other.[6][7] This increases the effective concentration of the reactants and accelerates the reaction.

Q5: How can I effectively monitor the reaction's progress? A5: Thin-Layer Chromatography (TLC) is the most common and convenient method.[10] Spot the reaction mixture against the starting material. The reaction is complete when the starting material spot has completely disappeared. The product, being a carboxylic acid salt during the reaction, will have a much lower Rf value (it will stay at or near the baseline) than the starting ester in typical non-polar to moderately polar eluent systems (e.g., ethyl acetate/hexanes). High-Performance Liquid Chromatography (HPLC) can also be used for more precise, quantitative monitoring.[11]

Q6: Why is an acidic workup essential for isolating the product? A6: Under the basic reaction conditions, the product exists as a water-soluble carboxylate salt (e.g., sodium 2-bromo-4-carboxybenzoate).[1] To isolate the neutral carboxylic acid, you must add a strong acid (like HCl or H₂SO₄) to protonate the carboxylate.[12] This makes the product much less soluble in water, causing it to precipitate out so it can be collected by filtration.[13]

Section 3: Troubleshooting Guide: Slow or Incomplete Hydrolysis

Encountering a slow or stalled reaction is the most frequent challenge. This decision tree and the subsequent guide will help you diagnose and resolve the issue systematically.

G start Issue: Slow or Incomplete Hydrolysis q1 Is the starting material fully dissolved? start->q1 sol_1 Action: Add a co-solvent (THF) or increase co-solvent ratio. Ensure vigorous stirring. q1->sol_1 No q2 Are you using sufficient heat? q1->q2 Yes a1_yes Yes a1_no No sol_1->q2 sol_2 Action: Heat the reaction to reflux (typically 60-80°C depending on solvent). q2->sol_2 No q3 Are you using enough base? q2->q3 Yes a2_yes Yes a2_no No sol_2->q3 sol_3 Action: Increase to 3-5 equivalents of base. Consider switching from NaOH/KOH to LiOH. q3->sol_3 No end_node Problem Resolved q3->end_node Yes a3_yes Yes a3_no No sol_3->end_node

Caption: Troubleshooting decision tree for hydrolysis optimization.

Issue: Reaction is slow (>12 hours) or stalls with >10% starting material remaining (by TLC/HPLC).

  • Q: Have you confirmed the quality and stoichiometry of your reagents?

    • A: Always use fresh, high-purity reagents. Ensure your base (e.g., NaOH pellets) has not absorbed significant atmospheric CO₂, which would neutralize it. Accurately weigh all materials and calculate molar equivalents carefully. An excess of base (at least 2-3 equivalents) is recommended to drive the reaction.[4]

  • Q: Is your starting material fully dissolved in the reaction mixture?

    • A: The Solubility Problem: A heterogeneous mixture will react very slowly, as the reaction can only occur at the interface between phases. If you observe solid starting material, you must improve solubility.

    • Solution:

      • Add a Co-solvent: Introduce or increase the proportion of an organic co-solvent like Tetrahydrofuran (THF). A 1:1 or 2:1 mixture of THF:water is often effective.[7]

      • Increase Temperature: Heating will increase the solubility of the ester in the mixed-solvent system.

      • Vigorous Stirring: Ensure the mixture is being stirred efficiently to maximize contact between reactants.

  • Q: Are you providing enough thermal energy to the system?

    • A: The Kinetics Problem: As discussed, this ester can be sterically hindered, resulting in a high activation energy. Room temperature conditions may be insufficient.

    • Solution:

      • Heat to Reflux: The most reliable way to accelerate the reaction is to heat it to a gentle reflux.[4] The target temperature will depend on your solvent system (e.g., THF/water refluxes around 66°C).

      • Monitor Time: Even at reflux, the reaction may require several hours (2-8 hours is a typical range) for full conversion. Continue to monitor by TLC.

  • Q: Have you considered the choice and concentration of your base?

    • A: The Reactivity Problem: If heating and improved solubility are still not sufficient, the issue may be the intrinsic reactivity of your base under the chosen conditions.

    • Solution:

      • Increase Base Equivalents: Increase the amount of base to 3-5 molar equivalents. This can help accelerate the reaction by Le Châtelier's principle.

      • Switch to LiOH: As a final measure for a particularly stubborn reaction, switch to Lithium Hydroxide (LiOH·H₂O). It is known to be highly effective for the saponification of hindered esters.[6][7]

Section 4: Experimental Protocols & Data

Here we provide two detailed protocols. The first is a baseline method that is often successful but may be slow. The second is an optimized, more aggressive protocol designed for faster and more reliable conversion.

Protocol 1: Baseline Hydrolysis Procedure (NaOH/Methanol)

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-(methoxycarbonyl)benzoic acid (1.0 eq).

  • Reagents: Add methanol (approx. 5 mL per gram of ester) and an aqueous solution of 2.0 M Sodium Hydroxide (NaOH) (2.5 eq).

  • Reaction: Stir the mixture at room temperature for 24 hours, or heat to a gentle reflux (approx. 65-70°C) for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexanes), checking for the disappearance of the starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Slowly acidify the solution to pH 1-2 by adding 6M HCl with vigorous stirring. A white precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry the product under vacuum.

Protocol 2: Optimized Procedure for Accelerated Hydrolysis (LiOH/THF)

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-(methoxycarbonyl)benzoic acid (1.0 eq).

  • Reagents: Add Tetrahydrofuran (THF) (approx. 5 mL per gram of ester). Stir until the ester is fully dissolved. Add an aqueous solution of Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq in approx. 5 mL of water per gram of ester).

  • Reaction: Heat the biphasic mixture to a vigorous reflux (approx. 66°C) with efficient stirring for 2-4 hours. The mixture should become homogeneous as the reaction proceeds.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the starting material.

  • Workup:

    • Cool the mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the residue with water and cool in an ice bath.

    • Slowly acidify to pH 1-2 with 6M HCl. A white precipitate will form.

    • Stir the resulting slurry in the ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold deionized water, and dry under high vacuum.

Data Summary: Comparison of Protocols
ParameterProtocol 1 (Baseline)Protocol 2 (Optimized)Rationale for Optimization
Base Sodium Hydroxide (NaOH)Lithium Hydroxide (LiOH)LiOH is often more effective for hindered esters.[6][7]
Equivalents 2.5 eq3.0 eqHigher equivalents drive the equilibrium forward.
Solvent System Methanol / WaterTHF / WaterTHF is superior for dissolving the aromatic ester.[7]
Temperature Room Temp or RefluxReflux (66°C)Increased temperature overcomes the activation energy.[9]
Typical Time 4-24 hours2-4 hoursCombination of optimized parameters drastically reduces time.
Typical Yield 85-95%>95%More forceful conditions ensure complete conversion.
References
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Salvi, A., et al. (1996). A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Why are my ester hydrolysis not working. (2025). Reddit r/Chempros. [Link]

  • Why noncatalyzed hydrolysis of esters is a very slow reaction? (2016). Quora. [Link]

  • Borgie, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Why the ester hydrolysis is slow in the beginning and become faster after sometime? (2019). Brainly.in. [Link]

  • Acid base catalysed Ester hydrolysis. Slideshare. [Link]

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Suárez-Castillo, O. R., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México. [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol.Journal of the Tennessee Academy of Science.
  • 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]

  • Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Wang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Pharmaceutical Fronts. [Link]

  • What is the optimum temperature range for saponification in cold process soap making? (2018). Quora. [Link]

  • Saponification-Typical procedures. (2024). OperaChem. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021). Eurofins. [Link]

  • Wang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate... ResearchGate. [Link]

  • Acid-catalysed hydrolysis of alkyl benzoates. Journal of the Chemical Society B: Physical Organic. [Link]

  • The following reactivity order has been found for the basic hydrolysis of p-substituted methyl benzoates. Homework.Study.com. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation... Organic Syntheses Procedure. [Link]

  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.Tokyo Institute of Technology.
  • Kinetic study of hydrolysis of benzoates... ResearchGate. [Link]

  • Effect of temperature on esterification reaction at various... ResearchGate. [Link]

  • A mild and Selective Method of Ester Hydrolysis. SciSpace. [Link]

  • 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. MDPI. [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024). YouTube. [Link]

  • Preparation of Methyl Benzoate. University of the West Indies. [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]

  • Benzoic acid, 5-broMo-2-chloro-4-(Methoxycarbonyl). LookChem. [Link]

  • Saponification of methyl benzoate. (2021). YouTube. [Link]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]

  • Saponification of Methyl Benzoate: Crashing out the benzoic acid. (2021). YouTube. [Link]

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Handling moisture sensitivity of 2-Bromo-4-(methoxycarbonyl)benzoic acid intermediates

[1][2]

Executive Summary: The "Moisture Paradox"

The Core Challenge: While 2-Bromo-4-(methoxycarbonyl)benzoic acid is a stable solid at room temperature, its utility relies on converting the C1-carboxylic acid into an electrophile (usually an acid chloride).[1][2]

The "moisture sensitivity" reported by users is often a misdiagnosis of Acid-Catalyzed Ester Cleavage .[1]

  • Activation: You treat the molecule with Thionyl Chloride (

    
    ) or Oxalyl Chloride to form the acid chloride.[2][3]
    
  • Moisture Ingress: If any water is present (in solvent or atmosphere), the acid chloride hydrolyzes back to the acid, releasing HCl .[2]

  • The Failure Mode: This generated HCl, trapped in the reaction matrix, attacks the C4-methyl ester.[2]

  • Result: You inadvertently synthesize 2-bromoterephthalic acid (the di-acid), destroying your orthogonality.[1][2]

Module 1: Critical Handling Protocols

The "Dry Activation" Protocol (Acid Chloride Synthesis)

Objective: Convert C1-COOH to C1-COCl without cleaving the C4-COOMe.[1]

Standard Operating Procedure (SOP):

ParameterSpecificationTechnical Rationale
Reagent Oxalyl Chloride ((

)
Preferred over

because byproducts (CO,

) are gases, reducing acidic residue.[1][2]
Catalyst DMF (anhydrous, 1-2 drops)Forms the Vilsmeier-Haack intermediate, essential for reaction at mild temps.[1][2]
Solvent Dichloromethane (DCM) or THFMust be distilled or dried over molecular sieves (<50 ppm

).[2]
Temperature 0°C to Room TempHeat accelerates the unwanted cleavage of the C4-ester. Do not reflux.
Quench None (Evaporate only)Do not wash with water.[2] Evaporate volatiles under high vacuum.

Step-by-Step Workflow:

  • Suspend 2-Bromo-4-(methoxycarbonyl)benzoic acid (1.0 eq) in anhydrous DCM (0.2 M) under

    
     or Ar atmosphere.
    
  • Add catalytic DMF (0.05 eq).[2]

  • Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 eq). Gas evolution will be vigorous.[1][2]

  • Allow to warm to RT and stir for 2-3 hours.

  • Critical Step: Concentrate in vacuo strictly excluding moisture.[2]

  • Azeotrope: Re-dissolve residue in dry Toluene and evaporate again (2x) to remove trace HCl and excess Oxalyl Chloride.

  • Result: The crude acid chloride is ready for immediate coupling.[2] Do not store.

Troubleshooting the Activation Failure

If your NMR shows loss of the methyl singlet (~3.9 ppm) or broadening of peaks, you have likely hydrolyzed the ester.[2]

MoistureFailurePathStartStart: Mono-Ester AcidActActivation (SOCl2/OxCl)Start->ActIntIntIntIntAct->IntInt  Dry Coupling  IntIntermediate: Acid ChlorideWaterTrace Moisture (H2O)Int->Water  Ingress  HClHCl GenerationWater->HCl  Hydrolysis  CleaveC4-Ester CleavageHCl->Cleave  Acid Catalysis  FailFAILURE: Di-Acid FormedCleave->FailSuccessSUCCESS: Amide/Ester ProductIntInt->Success  Dry Coupling  

Figure 1: The "Doom Loop" of moisture ingress.[1][2] Note how trace water triggers a cascade that destroys the protecting group (C4-ester).[1]

Module 2: Frequently Asked Questions (Technical)

Q1: Why can't I use Thionyl Chloride ( ) at reflux?

A: You can, but it is risky.[2] Refluxing thionyl chloride generates significant dissolved HCl.[2] At elevated temperatures (

  • Recommendation: If you must use

    
    , use it neat (as solvent) to minimize concentration effects, or use catalytic DMF at room temperature to avoid heating.[2]
    
Q2: The solid "clumps" and turns yellow during acid chloride formation. Is this normal?

A: A slight color change to yellow is normal. However, "clumping" or gumming usually indicates polymerization or the formation of the anhydride instead of the acid chloride.

  • Cause: Insufficient catalyst (DMF) or insufficient solvent volume.[2]

  • Fix: Ensure you are using 1-2 drops of DMF per gram of substrate.[1][2] The Vilsmeier intermediate solubilizes the species.

Q3: Can I purify the intermediate acid chloride?

A: No. Silica gel contains water and hydroxyl groups that will hydrolyze your acid chloride immediately.[2] Distillation is not recommended due to the high boiling point and potential for thermal decomposition of the ester. Use the crude material immediately (one-pot protocol).

Q4: I see "mixed esters" (Methyl and Ethyl) in my final NMR. Why?

A: You likely used Ethanol or Methanol to quench the reaction or as a solvent for the next step.

  • Transesterification: If you activate the C1-acid in the presence of trace HCl and then add Ethanol, the C4-methyl ester can exchange with the solvent to become a C4-ethyl ester.[1]

  • Fix: Avoid alcoholic solvents until the coupling is complete and buffered.

Module 3: Storage & Stability Data

StateConditionStability DurationHazard
Solid (Precursor) 4°C, Desiccated> 2 YearsLow.[1][2] Hydrolysis is slow in solid state.[2]
Acid Chloride 25°C, Inert Gas< 4 HoursHigh.[2][4] Rapid hydrolysis to di-acid.[1][2]
Acid Chloride -20°C, Solution< 24 HoursModerate.[1][2] Precipitates may form.[2]
Solution (DCM) AmbientVariableDCM absorbs moisture over time; use fresh.[2]

Storage Protocol for Solid: Store in amber glass vials with a PTFE-lined cap. If the bottle is frequently opened, store it inside a secondary jar containing Drierite (calcium sulfate) or silica gel packets to maintain a local anhydrous environment.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic substitution at the carbonyl group and acid chloride formation).[2]

  • BenchChem. (2025).[2][5][6] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to Acid Chlorides. Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link

  • Organic Syntheses. (2010). General Procedures for Acid Chloride Formation. Coll. Vol. 11, p. 245. Link

  • Thieme Connect. (2022).[2] Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid. (Demonstrates stability of similar terephthalate scaffolds). Link

Technical Support Center: Strategies for Separating Regioisomers of Brominated Terephthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification and analysis of brominated terephthalic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter the significant challenge of separating closely related regioisomers. Due to their nearly identical physicochemical properties, separating these isomers requires a nuanced and systematic approach. This document provides in-depth, experience-based guidance in a question-and-answer format, covering troubleshooting for common laboratory techniques and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are regioisomers of brominated terephthalic acid, and why is their separation so challenging?

A: Regioisomers are structural isomers that have the same molecular formula but differ in the position of substituents on a central structure. For terephthalic acid (a benzene ring with two carboxylic acid groups at positions 1 and 4), bromination can result in different regioisomers, such as 2-bromoterephthalic acid and 2,5-dibromoterephthalic acid. The primary challenge in their separation stems from their very similar physical and chemical properties, including:

  • Polarity and Solubility: The dominant carboxylic acid groups often mean the isomers have nearly identical polarities, leading to similar solubility profiles in common solvents.

  • pKa Values: The acidity of the carboxylic groups is only subtly affected by the position of the bromine atom(s), making separation by pH-based extraction or ion-exchange chromatography difficult.

  • Molecular Shape and Size: The isomers are dimensionally very similar, which challenges separation techniques based on molecular size or geometry.

Q2: What are the principal laboratory-scale methods for separating these regioisomers?

A: The three most effective strategies for separating regioisomers of brominated terephthalic acid are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Fractional Crystallization.

  • HPLC is a highly versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For these acidic compounds, reversed-phase HPLC with careful control of mobile phase pH is the most common approach.[1]

  • SFC is a powerful "green" chromatography technique that uses supercritical CO2 as the primary mobile phase.[2] It offers unique selectivity and is often faster than HPLC, making it excellent for both analytical and preparative-scale separations of isomers.[3][4]

  • Fractional Crystallization is a classic purification technique that separates compounds based on differences in their solubility in a specific solvent at a given temperature. By carefully controlling conditions like temperature and concentration, one isomer can be selectively precipitated while the other remains in solution.[5][6]

Q3: How can I definitively confirm the identity and purity of my separated isomers?

A: Unambiguous structural confirmation is critical. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy . The substitution pattern of the bromine and carboxyl groups on the aromatic ring creates a unique electronic environment for each proton and carbon atom. This results in distinct chemical shifts and coupling patterns in 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra, allowing for clear identification of each regioisomer.[7][8] Purity is typically assessed chromatographically (e.g., HPLC-UV, LC-MS) by ensuring the sample appears as a single, sharp peak with no detectable impurities.

Section 2: Chromatographic Separation & Troubleshooting

This section focuses on the most common and powerful separation techniques, HPLC and SFC, providing troubleshooting guidance for issues you may encounter during method development.

High-Performance Liquid Chromatography (HPLC)

Core Principles: For acidic, ionizable compounds like brominated terephthalic acids, reversed-phase HPLC is the workhorse. Separation is governed by the hydrophobic interactions between the analyte and the C18 (or similar) stationary phase. The key to success is controlling the ionization state of the carboxylic acid groups by manipulating the mobile phase pH.[1] In a sufficiently acidic mobile phase (pH ~2-3), the carboxylic acids are protonated (neutral), increasing their retention on a nonpolar stationary phase and often enhancing selectivity.

Troubleshooting Guide: HPLC

ProblemPossible Causes & Scientific RationaleRecommended Solutions
Poor or No Resolution Improper Stationary Phase: A standard C18 column may not provide enough selectivity. The π-electrons of the aromatic ring can offer alternative interactions. Mobile Phase Not Optimized: The organic modifier (e.g., acetonitrile, methanol) ratio directly impacts retention. The pH is not optimal to suppress ionization and maximize hydrophobicity differences.[1]Screen Columns: Try a Phenyl-Hexyl or Biphenyl phase to leverage π-π interactions, which can be sensitive to the bromine atom's position.[9] Optimize Mobile Phase: Perform a gradient run to determine the ideal organic/aqueous ratio. Systematically adjust the pH of the aqueous portion using an acid like trifluoroacetic acid (TFA) or formic acid to be at least 2 pH units below the analytes' pKa.[10]
Peak Tailing Secondary Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica support are acidic and can interact ionically with the analyte's carboxyl groups, causing tailing.[10] Column Overload: Injecting too much sample saturates the stationary phase, leading to a non-Gaussian peak shape.Use High-Purity Silica: Modern columns made with high-purity silica have minimal silanol activity. Lower Mobile Phase pH: A low pH (e.g., 2.5) protonates both the analyte and the silanols, minimizing ionic interactions.[10] Reduce Injection Mass: Decrease the injection volume or dilute the sample.[11]
Inconsistent Retention Times Insufficient Equilibration: The column is not fully conditioned to the starting mobile phase conditions before injection. Temperature Fluctuations: Retention is temperature-dependent. Ambient temperature changes can cause drift. Mobile Phase Degradation: The mobile phase composition can change over time due to evaporation of the more volatile organic component.Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between runs.[11] Use a Column Oven: Maintain a constant temperature (e.g., 30-40 °C) for reproducible results.[11] Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep solvent bottles capped.[12]
  • Column Selection: Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Have a Phenyl-Hexyl column available as an alternative.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Filter and degas both mobile phases.[11]

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Analysis and Optimization:

    • From the gradient run, determine the approximate percentage of Mobile Phase B at which the isomers elute.

    • Develop an isocratic (constant mobile phase composition) or shallow gradient method around this percentage to maximize resolution. For example, if the compounds elute at 40% B, try an isocratic method at 35% B or a shallow gradient from 30% to 45% B over 10 minutes.

  • Purity Check: Once separation is achieved, inject a sample of the starting material to confirm the identity of each peak based on the expected product distribution from the synthesis.

Supercritical Fluid Chromatography (SFC)

Core Principles: SFC utilizes carbon dioxide above its critical temperature and pressure as the main mobile phase.[2] This supercritical fluid has low viscosity and high diffusivity, allowing for very fast and efficient separations, often superior to HPLC for isomer analysis.[2] A small amount of an organic co-solvent (like methanol) is added to modulate the mobile phase polarity. Separation occurs on stationary phases similar to those used in normal-phase HPLC (e.g., silica, diol).[3]

Troubleshooting Guide: SFC

ProblemPossible Causes & Scientific RationaleRecommended Solutions
Insufficient Resolution Incorrect Stationary Phase: The selectivity of the column is not sufficient to differentiate the isomers. SFC is highly sensitive to the stationary phase chemistry. Suboptimal Co-solvent: The type and percentage of the organic modifier (co-solvent) dramatically affect selectivity and retention.Screen Achiral Columns: Test a range of stationary phases with different selectivities, such as bare silica, diol, and 2-ethylpyridine.[3][4] Vary Co-solvent: Evaluate different co-solvents (e.g., methanol, ethanol, isopropanol) and optimize the percentage in small increments (e.g., 1-2%).
Poor Peak Shape Analyte Interaction with Stationary Phase: Strong acidic interactions can cause tailing. Water Contamination: Water can deactivate the stationary phase and affect reproducibility.Use an Additive: Add a small amount of an acidic (e.g., TFA) or basic additive to the co-solvent to improve the peak shape of polar analytes.[13] Use Dry Solvents: Ensure your CO2 and co-solvents are of high purity and low water content.
Section 3: Crystallization-Based Separation & Troubleshooting

Core Principles: This technique exploits subtle differences in the solubility of regioisomers in a given solvent system. The goal is to create a supersaturated solution from which one isomer preferentially crystallizes, leaving the others in the mother liquor.[5] Success depends critically on solvent selection and precise control over the rate of crystallization (e.g., by slow cooling, slow evaporation, or anti-solvent addition).

Troubleshooting Guide: Crystallization

ProblemPossible Causes & Scientific RationaleRecommended Solutions
Co-crystallization of Isomers Similar Solubility and Crystal Packing: The isomers may have very similar solubilities and can easily incorporate into the same crystal lattice. Too Rapid Crystallization: Fast cooling or rapid anti-solvent addition creates high supersaturation, causing both isomers to crash out of solution simultaneously.[14]Extensive Solvent Screening: Test a broad range of solvents and solvent mixtures (e.g., ethanol/water, acetone/heptane). The ideal solvent will maximize the solubility difference between the isomers. Slow Down Crystallization: Use a very slow cooling rate (e.g., 1-2 °C per hour) or use vapor diffusion of an anti-solvent to induce slow crystal growth. Seeding the solution with a pure crystal of the desired isomer can also promote selective crystallization.
No Crystals Form (Oiling Out) High Solute Concentration: The solution is too concentrated, and the solute separates as a liquid phase (an oil) instead of an ordered solid crystal. Inappropriate Solvent: The solvent may not be suitable for crystallization of this specific compound class.Dilute the Solution: Start with a less concentrated solution before beginning the cooling or anti-solvent addition process. Change Solvent System: Find a solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures.
Low Yield High Solubility at Low Temperature: The desired isomer remains significantly soluble in the mother liquor even after cooling.Use an Anti-solvent: After cooling, add a miscible solvent in which your compound is insoluble (an anti-solvent) to precipitate more of the product. Concentrate the Mother Liquor: Recover the mother liquor and attempt a second crystallization to improve the overall yield.
  • Solvent Selection: In small vials, test the solubility of your isomer mixture in a range of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene) at room temperature and at boiling. Look for a solvent that dissolves the material when hot but shows significant precipitate upon cooling.

  • Dissolution: In a flask, dissolve the crude isomer mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To encourage slower cooling, you can place the flask in an insulated container (e.g., a Dewar flask filled with hot water).

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.

  • Isolation and Analysis: Isolate the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent. Dry the crystals and analyze their purity by HPLC or NMR. The mother liquor can be concentrated to recover a second crop of crystals, which may be enriched in the other isomer.

Section 4: Isomer Identification and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principles: NMR is the gold standard for identifying regioisomers. The chemical shift (ppm) and coupling constants (J-values in Hz) of the protons on the aromatic ring provide a fingerprint of the substitution pattern.[7]

  • ¹H NMR: For a bromoterephthalic acid, the protons on the aromatic ring will appear in the δ 7-9 ppm region. Their multiplicity (singlet, doublet, etc.) and coupling constants reveal which protons are adjacent to each other, allowing you to piece together the structure.

  • ¹³C NMR: The number of unique signals in the aromatic region (δ 110-170 ppm) corresponds to the number of chemically non-equivalent carbon atoms, which is dictated by the molecule's symmetry.[7]

  • 2D NMR (COSY & HSQC): If the 1D spectra are ambiguous, a ¹H-¹H COSY spectrum will show correlations between coupled protons, while a ¹H-¹³C HSQC spectrum will link each proton directly to the carbon it is attached to, providing definitive structural proof.[8]

Section 5: Workflow Diagrams

SeparationStrategy start Start: Isomer Mixture check_scale What is the required scale? start->check_scale analytical Analytical (<10 mg) check_scale->analytical Analytical preparative Preparative (>10 mg) check_scale->preparative Preparative choose_chrom Primary Choice: Chromatography analytical->choose_chrom preparative->choose_chrom Difficult Separation choose_cryst Primary Choice: Crystallization preparative->choose_cryst High Purity & Scale sfc_vs_hplc Is speed/green solvent critical? choose_chrom->sfc_vs_hplc cryst_screen Perform Solvent Screening choose_cryst->cryst_screen sfc Use SFC (Supercritical Fluid Chromatography) sfc_vs_hplc->sfc Yes hplc Use HPLC (High-Performance Liquid Chromatography) sfc_vs_hplc->hplc No end_node Pure Isomer sfc->end_node hplc->end_node cryst_success Crystallization Successful? cryst_screen->cryst_success cryst_success->choose_chrom No, try chromatography purify_cryst Purify via Fractional Crystallization cryst_success->purify_cryst Yes purify_cryst->end_node

HPLCTroubleshooting start Start: HPLC Method Development run_scout Run Initial Scouting Gradient (e.g., 5-95% ACN) start->run_scout eval_run Evaluate Chromatogram run_scout->eval_run good_res Good Resolution eval_run->good_res Peaks separated? poor_res Poor Resolution eval_run->poor_res Peaks co-elute? peak_tail Peak Tailing eval_run->peak_tail Asymmetric peaks? optimize_method Optimize to Isocratic or Shallow Gradient Method good_res->optimize_method change_column Change Stationary Phase (e.g., C18 -> Phenyl) poor_res->change_column If pH change fails adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% TFA) poor_res->adjust_ph check_ph Is pH << pKa? peak_tail->check_ph end_node Final Validated Method optimize_method->end_node change_column->run_scout Re-run adjust_ph->run_scout Re-run check_ph->adjust_ph No reduce_load Reduce Injection Mass check_ph->reduce_load Yes reduce_load->run_scout Re-run

Section 6: References
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). SFC Columns for Chiral & Achiral Separations. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (2005). METHOD FOR PREPARING PURIFIED TEREPHTHALIC ACID AND ISOPHTHALIC ACID FROM MIXED XYLENES - Patent 1082286. Retrieved from

  • Wikipedia. (n.d.). Terephthalic acid. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]

  • Google Patents. (1966). Separation process for isophthalic acid and terephthalic acid - US3244744A. Retrieved from

  • FAGG, B. et al. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Google Patents. (1970). Terephthalic acid crystallization - US3505398A. Retrieved from

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Google Patents. (2001). Improved process for separating pure terephthalic acid - CA2295650C. Retrieved from

  • Wang, Z. et al. (2022). Reactive Crystallization via Metal–Organic-Framework Formation Enables Separation of Terephthalic Acid from Textile Impurities. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (1981). Process for purifying terephthalic acid - US4263452A. Retrieved from

  • Nanalysis. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Bogucki, R., & Adams, E. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Zhang, Y. et al. (2022). Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. Crystal Growth & Design. Retrieved from [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • CECAM. (n.d.). Perspectives from Industry, Experiment and Simulation: Industrial Challenges of Crystallization, Nucleation, and Solubility. Retrieved from [Link]

  • METTLER TOLEDO. (2025). Common Challenges in Crystallization Processes. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 2-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the unambiguous structural elucidation of novel or key intermediate molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-4-(methoxycarbonyl)benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry.

This guide moves beyond a simple peak assignment, offering a comparative analysis with structurally related analogs to provide a deeper understanding of substituent effects on the chemical environment of aromatic protons. The causality behind experimental choices in sample preparation and data acquisition is also explored, ensuring a robust and reproducible approach to spectroscopic analysis.

Predicted ¹H NMR Spectrum of 2-Bromo-4-(methoxycarbonyl)benzoic acid

The aromatic region is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6. The electron-withdrawing nature of the bromine, carboxylic acid, and methoxycarbonyl groups will deshield these protons, shifting them downfield. The splitting pattern will be dictated by the coupling between adjacent protons.

The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities[1][2]. The methyl protons of the methoxycarbonyl group will present as a sharp singlet, typically around 3.9 ppm.

Comparative ¹H NMR Spectral Analysis

To contextualize the predicted spectrum of our target molecule, we will compare it with the experimental ¹H NMR data of three carefully selected analogs: 2-Bromobenzoic acid, Methyl 4-formylbenzoate, and Dimethyl 2-bromoterephthalate. This comparative approach allows for the dissection of individual substituent effects on the aromatic proton chemical shifts and coupling constants.

CompoundAromatic Protons Chemical Shifts (ppm) and MultiplicitiesOther Protons Chemical Shifts (ppm) and Multiplicities
2-Bromo-4-(methoxycarbonyl)benzoic acid (Predicted) H-3: ~8.2 (d) H-5: ~8.0 (dd) H-6: ~7.8 (d)-COOH: ~12-13 (br s) -OCH₃: ~3.9 (s)
2-Bromobenzoic acid 7.75-7.85 (m, 2H), 7.35-7.45 (m, 2H)-COOH: ~13.0 (br s)
Methyl 4-formylbenzoate 8.17 (d, 2H), 7.97 (d, 2H)-CHO: 10.1 (s) -OCH₃: 3.95 (s)
Dimethyl 2-bromoterephthalate 8.33 (d, J = 1.6 Hz, 1H), 8.02 (dd, J = 8.1, 1.6 Hz, 1H), 7.83 (d, J = 8.2 Hz, 1H)[3]-OCH₃ (at C4): 3.98 (s, 3H) -OCH₃ (at C1): 3.97 (s, 3H)[3]

Analysis of Substituent Effects:

  • 2-Bromobenzoic acid: This simpler analog helps to isolate the effect of the ortho-bromo and carboxyl groups. The complex multiplet in the aromatic region is a result of the overlapping signals of the four aromatic protons.

  • Methyl 4-formylbenzoate: This compound serves as an analog for the electronic effect of the methoxycarbonyl group at the para position. The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of these protons is due to the electron-withdrawing nature of both the formyl and methoxycarbonyl groups.

  • Dimethyl 2-bromoterephthalate: This molecule is structurally very similar to our target compound, with the key difference being the presence of a second methyl ester group instead of a carboxylic acid. The reported chemical shifts and splitting patterns for its aromatic protons provide a strong basis for our prediction for 2-Bromo-4-(methoxycarbonyl)benzoic acid[3]. The downfield positions of the aromatic protons are consistent with the presence of three electron-withdrawing groups.

Visualizing Spin-Spin Coupling

The predicted coupling pattern for the aromatic protons of 2-Bromo-4-(methoxycarbonyl)benzoic acid can be visualized to better understand the relationships between them.

Caption: Predicted spin-spin coupling in 2-Bromo-4-(methoxycarbonyl)benzoic acid.

Experimental Protocol for ¹H NMR Sample Preparation

A meticulously prepared sample is the foundation of a high-quality NMR spectrum. The following protocol is a self-validating system for the preparation of small organic molecules like 2-Bromo-4-(methoxycarbonyl)benzoic acid.

Materials:

  • 2-Bromo-4-(methoxycarbonyl)benzoic acid (5-25 mg)[4]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)), ~0.6-0.7 mL[4][5]

  • High-quality 5 mm NMR tube and cap[6]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane (TMS)) (optional)

Workflow for Sample Preparation:

cluster_prep Sample Preparation cluster_analysis NMR Analysis Weigh_Sample 1. Weigh 5-25 mg of sample Add_Solvent 2. Add ~0.6 mL of deuterated solvent Weigh_Sample->Add_Solvent Dissolve 3. Vortex to dissolve Add_Solvent->Dissolve Filter 4. Filter through glass wool into NMR tube Dissolve->Filter Cap_Tube 5. Cap the NMR tube Filter->Cap_Tube Insert_Sample 6. Insert into spectrometer Cap_Tube->Insert_Sample Acquire_Data 7. Acquire ¹H NMR spectrum Insert_Sample->Acquire_Data

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of 2-Bromo-4-(methoxycarbonyl)benzoic acid directly into a clean, dry vial[4]. The choice of a slightly higher amount within this range is advisable for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei or dilute samples.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent[4][5]. For carboxylic acids, DMSO-d₆ is often a good choice as it can help to solubilize the compound and often results in a sharper carboxylic acid proton signal. CDCl₃ is another common choice for many organic molecules.

  • Dissolution: Gently vortex the vial to ensure the complete dissolution of the sample. Visual inspection should confirm the absence of any solid particles.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This step is critical for achieving sharp, well-resolved peaks.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust[6].

By adhering to this rigorous protocol and understanding the principles of ¹H NMR spectroscopy and substituent effects, researchers can confidently interpret the spectrum of 2-Bromo-4-(methoxycarbonyl)benzoic acid and related compounds, ensuring the structural integrity of their synthesized molecules.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). Retrieved from [Link]

  • Bureau International des Poids et Mesures. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,4-Benzenedicarboxylic acid, 2-bromo-, dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549.
  • University of Wisconsin-Platteville. (n.d.). Spectroscopy Tutorial: Examples - Example 9. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylbenzoic acid. Retrieved from [Link]

  • Wagner, C. E., & Gu, J. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2269.

Sources

Comparing reactivity of 2-Bromo vs 4-Bromo benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and intermediate synthesis, the choice between 2-bromobenzoic acid (ortho) and 4-bromobenzoic acid (para) is rarely arbitrary; it dictates the entire synthetic strategy. While they share a molecular formula (


), their reactivity profiles are diametrically opposed due to the Ortho Effect .[1]
  • 4-Bromobenzoic Acid: The "Standard" substrate. It behaves predictably in both nucleophilic acyl substitutions (esterification) and palladium-catalyzed cross-couplings. It is kinetically accessible and sterically unencumbered.

  • 2-Bromobenzoic Acid: The "Specialist" substrate. It exhibits significantly higher acidity (pKa ~2.[1]8) but imposes severe steric penalties on carbonyl attack and metal-catalyzed coupling. Successful utilization requires specialized ligands (e.g., Buchwald biaryl phosphines) and forcing conditions.

This guide provides the experimental data and mechanistic rationale to navigate these differences.

Fundamental Physicochemical Profile[1][2]

The position of the bromine atom fundamentally alters the electronic and steric environment of the carboxylic acid.[1]

Table 1: Comparative Physicochemical Data
Property2-Bromobenzoic Acid (Ortho)4-Bromobenzoic Acid (Para)Benzoic Acid (Ref)Impact on Reactivity
pKa (

)
2.84 3.97 4.202-Br is ~10x more acidic. Deprotonation occurs readily; buffering may be required for pH-sensitive couplings.
Steric Environment High (Ortho-shielding)Low (Remote substitution)None2-Br blocks nucleophilic attack at the carbonyl carbon.
Resonance Effect Inhibited (Twisted carboxyl)Active (+R weak, -I dominates)Active2-Br forces COOH out of plane, breaking conjugation and increasing acidity (The Ortho Effect).
Leaving Group Ability High (Inductive proximity)ModerateN/A2-Br is more labile in specific nucleophilic aromatic substitutions (

) if activated.

Mechanistic Insight (The Ortho Effect): In 2-bromobenzoic acid, the steric bulk of the bromine atom forces the carboxylic acid group to twist out of the plane of the benzene ring.[1] This breaks the


-conjugation between the phenyl ring and the carbonyl. While this destabilizes the molecule, the inductive electron-withdrawing power of the ortho-bromine stabilizes the resulting carboxylate anion significantly more than the para-bromine, leading to a drastic drop in pKa.

Reactivity Module A: The Carboxylic Acid (Esterification)[2]

The Challenge

The most common failure mode with 2-bromobenzoic acid is the assumption that it will esterify at the same rate as the 4-bromo isomer. It will not. The ortho-bromine creates a "steric gate" that hinders the approach of the alcohol nucleophile to the carbonyl carbon.

Experimental Data: Fischer Esterification Rates

Conditions: Methanol,


 (cat), Reflux.
  • 4-Bromobenzoic Acid:

    
     (Reference standard).[2] Reaches equilibrium < 4 hours.
    
  • 2-Bromobenzoic Acid:

    
    . Reaction is sluggish; often requires 24+ hours or conversion to acid chloride first.
    
Recommended Protocols
Protocol A: Standard Esterification (Best for 4-Bromo)
  • Dissolve 4-bromobenzoic acid (10 mmol) in MeOH (30 mL).

  • Add conc.

    
     (0.5 mL) dropwise.
    
  • Reflux for 4 hours.

  • Concentrate in vacuo, neutralize with sat.

    
    , and extract with EtOAc.
    
  • Expectation: >90% Yield.

Protocol B: Activated Esterification (Required for 2-Bromo)

Since Fischer esterification is too slow, we proceed via the Acid Chloride.

  • Suspend 2-bromobenzoic acid (10 mmol) in anhydrous DCM (20 mL).

  • Add Oxalyl Chloride (12 mmol) and DMF (2 drops, catalytic). Caution: Gas evolution.

  • Stir at RT for 2 hours (solution becomes clear).

  • Concentrate to remove excess oxalyl chloride.

  • Redissolve in DCM, add Methanol (15 mmol) and Pyridine (12 mmol).

  • Expectation: >95% Yield (The acid chloride overcomes the steric barrier).

Reactivity Module B: Aryl Halide Cross-Coupling (Suzuki-Miyaura)[4]

The Challenge

In Pd-catalyzed coupling, the Oxidative Addition step is generally fast for aryl bromides. However, for 2-bromobenzoic acid, the Transmetallation and Reductive Elimination steps are hindered by the ortho-substituent, which crowds the palladium center. Standard ligands (like


) often fail or give low yields due to the formation of inactive Pd-clusters or inability to accommodate the steric bulk.
Visualization: Steric Impact on Catalysis

SuzukiComparison cluster_4Br 4-Bromobenzoic Acid (Para) cluster_2Br 2-Bromobenzoic Acid (Ortho) Start Suzuki Coupling Substrate Para_Path Low Steric Hindrance Start->Para_Path Ortho_Path High Steric Hindrance (Ortho-Effect) Start->Ortho_Path Para_Cat Standard Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Para_Path->Para_Cat Para_Result High Yield (>90%) Fast Kinetics Para_Cat->Para_Result Ortho_Issue Blocks Transmetallation Slows Reductive Elimination Ortho_Path->Ortho_Issue Ortho_Sol Requires Bulky/Rich Ligands (SPhos, XPhos, P(tBu)3) Ortho_Issue->Ortho_Sol Ortho_Result Good Yield (>80%) Requires Optimization Ortho_Sol->Ortho_Result

Figure 1: Decision pathway for catalyst selection based on bromine position.

Experimental Comparison Data
Variable4-Bromo Reaction2-Bromo Reaction
Catalyst System

(Standard)

+ SPhos or XPhos
Base

or


(Anhydrous often better)
Temperature 60-80°C80-100°C (Higher energy barrier)
Time to Completion 2-6 Hours12-24 Hours
Common Side Reaction Protodehalogenation (<5%)Protodehalogenation (10-20% if not optimized)
Validated Protocol: Sterically Demanding Suzuki Coupling (2-Bromo)

This protocol utilizes SPhos, a Buchwald ligand designed to create a "pocket" for the palladium, facilitating coupling even with ortho-substituents.

  • Setup: Charge a reaction vial with 2-bromobenzoic acid (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (2 mol%), and SPhos  (4 mol%).
    
  • Solvent/Base: Add Toluene/Water (10:1 ratio) and

    
     (3.0 equiv). Note: The phosphate base buffers the system effectively.
    
  • Degas: Sparge with Argon for 10 minutes. (Critical: Oxygen kills the electron-rich phosphine).

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Workup: Acidify carefully to pH 3 (to protonate the product), extract with EtOAc.

  • Purification: Crystallization is often sufficient; 2-bromo derivatives crystallize well due to asymmetry.

Strategic Decision Matrix

When designing a synthesis, use this logic flow to determine if the 2-bromo derivative is worth the additional complexity.

DecisionMatrix Start Select Isomer Br4 4-Bromo (Para) Start->Br4 Br2 2-Bromo (Ortho) Start->Br2 Easy Standard Conditions (Cheap Ligands) Br4->Easy Synthesis Linear Linear Geometry (Liquid Crystals/Polymers) Br4->Linear Application Hard Specialized Catalysis (SPhos/XPhos) Br2->Hard Synthesis Cyclic Precursor for Cyclization (Fluorenones/Lactones) Br2->Cyclic Application Acidic High Acidity Required? Br2->Acidic Property

Figure 2: Strategic application guide. 2-Bromo is preferred for intramolecular cyclizations despite synthetic difficulty.

References

  • Acidity of Benzoic Acids: Bordwell pKa Table. Organic Chemistry Data. [Link] (Confirmed pKa values: 2-Br ~2.84, 4-Br ~3.97).

  • Ortho Effect Mechanism: "The Ortho Effect of benzoic acids." Almerja. [Link]

  • Steric Hindrance in Esterification: "Kinetic comparison of the relative susceptibility to steric hindrance... of 2- and 4-substituted benzoates." Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Suzuki Coupling on Sterically Hindered Substrates: "An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates" (Comparative yields and dehalogenation risks). Scribd/Elsevier. [Link]

Sources

Chromatographic separation of 2-Bromo-4-(methoxycarbonyl)benzoic acid from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Separation Challenge

2-Bromo-4-(methoxycarbonyl)benzoic acid is a critical scaffold in medicinal chemistry, often serving as a precursor for heterocycle synthesis (e.g., quinazolinones) or as a linker in PROTAC design.

The primary challenge in purifying this intermediate lies in its amphiphilic nature and the similarity of its impurities.[1] Synthesis typically proceeds via the partial hydrolysis of Dimethyl 2-bromoterephthalate .[1] Consequently, the crude mixture invariably contains:

  • The Product: 2-Bromo-4-(methoxycarbonyl)benzoic acid (Mono-acid/Mono-ester).[1]

  • Starting Material: Dimethyl 2-bromoterephthalate (Di-ester, Neutral, Lipophilic).[1]

  • Over-Hydrolyzed Byproduct: 2-Bromoterephthalic acid (Di-acid, Highly Polar).[1]

  • Regioisomer (Potential): 2-Bromo-1-(methoxycarbonyl)benzoic acid (if hydrolysis is not regioselective).[1]

This guide compares three chromatographic strategies to isolate the target molecule, recommending Reverse Phase (RP) Chromatography as the superior method for both analytical control and preparative isolation due to its ability to exploit the distinct pKa and hydrophobicity differences between the species.

Comparative Analysis of Separation Methodologies

The following table summarizes the performance of three common separation techniques for this specific benzoic acid derivative.

FeatureMethod A: Reverse Phase (C18) Method B: Normal Phase (Silica) Method C: Mixed-Mode (AX/RP)
Separation Mechanism Hydrophobicity & pKa SuppressionAdsorption/PolarityAnion Exchange & Hydrophobicity
Resolution (Rs) High (>2.5) for all speciesLow (<1.[1]5) for acids; High for estersVery High for Acid vs. Ester
Peak Shape Sharp (with acid modifier)Broad/Tailing (requires acetic acid)Sharp
Sample Capacity ModerateHigh (good for bulk removal of diester)Low to Moderate
Solvent Cost Low (Water/Acetonitrile)High (Hexane/Ethyl Acetate)Moderate
Scalability Excellent (Prep-HPLC)Excellent (Flash)Limited (Specialty Resins)
Recommendation Primary Choice Pre-purification onlySpecialized Polishing
Why Method A (Reverse Phase) Wins

While Normal Phase (Flash) chromatography is standard for synthetic intermediates, free carboxylic acids like the target molecule interact strongly with silanol groups on silica, leading to severe peak tailing and material loss. Reverse Phase (RP) allows for precise control over the ionization state of the carboxylic acid using pH buffers, resulting in distinct elution windows:

  • Early Elution: Di-acid (Ionized/Polar)[1]

  • Mid Elution: Target Mono-acid

  • Late Elution: Starting Material Di-ester (Neutral/Non-polar)[1]

Detailed Protocol: Reverse Phase Separation System

This protocol is designed to be a self-validating system.[1] The retention times serve as markers for the chemical state of the hydrolysis.[1]

Instrumentation & Materials[1][2][3]
  • Stationary Phase: C18 (Octadecylsilane), End-capped.[1]

    • Recommended: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2).[1]

    • Dimensions: 4.6 x 150 mm, 5 µm (Analytical); 21.2 x 250 mm, 10 µm (Preparative).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Note: The acidic pH is critical to keep the target (

      
      ) protonated and retained.[1]
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Method (Analytical)[1]
  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.[1]

Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
2.05%Isocratic hold (Elute salts/Di-acid)
15.095%Linear Gradient
18.095%Wash (Elute Di-ester SM)
18.15%Re-equilibration
23.05%End
Expected Performance Data

Based on hydrophobicity (LogP) and ionization suppression.[1]

CompoundApprox.[1][2][3][4][5][6][7][8] Retention TimeTailing Factor (

)
Resolution (

)
2-Bromoterephthalic acid (Di-acid)3.5 - 4.5 min1.1N/A
Target Product (Mono-ester)9.0 - 10.5 min1.05> 5.0
Dimethyl 2-bromoterephthalate (SM)14.5 - 16.0 min1.0> 8.0

Visualizing the Separation Logic

The following diagrams illustrate the mechanism of separation and the decision workflow for purification.

Diagram 1: Mechanistic Separation Workflow

This diagram shows how pH control in the mobile phase dictates the separation order by manipulating the charge state of the impurities versus the product.[1]

SeparationMechanism Sample Crude Mixture (pH ~2.7 Mobile Phase) C18 C18 Stationary Phase (Hydrophobic Interaction) Sample->C18 Injection DiAcid Di-Acid Impurity (2-Bromoterephthalic acid) High Polarity Elution1 Elutes First (Weak Interaction) DiAcid->Elution1 MonoAcid Target Product (Mono-ester) Medium Polarity Elution2 Elutes Second (Moderate Interaction) MonoAcid->Elution2 DiEster Starting Material (Dimethyl ester) Low Polarity Elution3 Elutes Last (Strong Interaction) DiEster->Elution3 C18->DiAcid Low Retention C18->MonoAcid Optimal Retention C18->DiEster High Retention

Caption: Separation hierarchy on C18 stationary phase under acidic conditions (pH 2.7).

Diagram 2: Purification Decision Tree

A robust workflow for scaling from analytical checks to final isolation.[1]

PurificationWorkflow Start Crude Synthesis Reaction Check Analytical HPLC (Method A) Start->Check Decision Is Purity > 85%? Check->Decision Flash Flash Chromatography (Silica + 1% Acetic Acid) Remove Non-polar SM Decision->Flash No (Bulk SM present) Prep Prep-HPLC (C18) Gradient: 10-90% MeCN Isolate Target Decision->Prep Yes (Direct Scale-up) Crystallization Recrystallization (MeOH/Water) Decision->Crystallization Alternative (High Di-ester content) Flash->Check Re-analyze Final Pure 2-Bromo-4-(methoxycarbonyl) benzoic acid (>98%) Prep->Final Crystallization->Check

Caption: Decision matrix for selecting between direct Prep-HPLC or intermediate Flash purification.

Critical Technical Nuances

The "Acid Streak" Phenomenon

If you attempt this separation on standard silica gel (Normal Phase) without a modifier, the carboxylic acid proton will hydrogen bond with the silica surface.[1]

  • Symptom: The product spot on TLC will streak from the baseline to the solvent front; HPLC peaks will be broad and asymmetrical.[1]

  • Solution: If using Normal Phase, add 1% Acetic Acid to both Hexane and Ethyl Acetate mobile phases.[1] This competitively binds to the silanols, sharpening the product peak.

Regioisomer Control

In the partial hydrolysis of Dimethyl 2-bromoterephthalate, the steric hindrance of the bromine atom at position 2 makes the ester at position 1 (ortho to Br) less susceptible to hydrolysis than the ester at position 4.

  • Result: The major product is usually the desired 4-ester / 1-acid .[1]

  • Verification: Use 1H NMR or NOESY to confirm regiochemistry. The proton adjacent to the acid will have a slightly different chemical shift than the proton adjacent to the ester.[1]

Sample Solubility for Prep-HPLC

The starting material (diester) is insoluble in water, while the di-acid is soluble in water. The target molecule is soluble in DMSO or Methanol.[1]

  • Loading Protocol: Dissolve the crude mixture in DMSO:Methanol (1:1) . Avoid pure water as the diester will precipitate and clog the column frit.[1]

References

  • Sielc Technologies. "HPLC Separation of Carboxylic Acids." Sielc Application Notes. Available at: [Link]

  • Chenot, E., et al. (2007).[1][4] "Preparation of Monoalkyl Terephthalates: An Overview." Synthetic Communications, 37(3), 483-490. Available at: [Link][1]

  • PubChem. "Compound Summary: 2-Bromoterephthalic acid."[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.